4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
Description
The exact mass of the compound 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is 206.0013683 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-propan-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)11-7(12)6(9)5(8)3-10-11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYOFMSYTGWWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=C(C=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232630 | |
| Record name | 4,5-Dichloro-2-(1-methylethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51659-96-2 | |
| Record name | 4,5-Dichloro-2-(1-methylethyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51659-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-2-(1-methylethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Dynamics of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one: A Technical Guide
Executive Summary
The pyridazin-3(2H)-one scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development. Specifically, 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one represents a highly specialized, N-alkylated derivative of the parent compound 4,5-dichloro-3(2H)-pyridazinone. The strategic placement of an isopropyl group at the N2 position, combined with the electron-withdrawing chlorine atoms at C4 and C5, fundamentally alters the molecule's lipophilicity, hydrogen-bonding capacity, and steric profile.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthetic pathways, and self-validating experimental protocols required to synthesize and utilize this compound effectively.
Physicochemical Profiling & Structural Dynamics
The addition of the N-isopropyl moiety to the parent 4,5-dichloro-3(2H)-pyridazinone core induces significant physicochemical shifts. The parent compound possesses a free N-H group, acting as a strong hydrogen-bond donor (pKa ~8.39)[1]. Alkylation of this nitrogen abolishes the hydrogen-bond donor capacity, driving a substantial increase in lipophilicity (LogP) and membrane permeability.
The structural dynamics are dictated by the interplay between the bulky, electron-donating isopropyl group and the highly electronegative, electron-withdrawing dichloro-substitution. This push-pull electronic environment stabilizes the lactam (carbonyl) form over the lactim (enol) tautomer, ensuring predictable binding kinetics when interacting with biological targets.
Quantitative Data Summary
The following table contrasts the extrapolated physicochemical properties of the target compound against its well-documented parent core[1][2].
| Property | Parent: 4,5-Dichloro-3(2H)-pyridazinone | Derivative: 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one | Causality / Structural Impact |
| Molecular Weight | 164.98 g/mol | 207.06 g/mol | Addition of the |
| LogP (Lipophilicity) | ~1.08 | ~2.45 (Calculated) | N-alkylation removes the polar N-H bond, enhancing lipid solubility and membrane permeation. |
| Melting Point | 204–206 °C | 60–65 °C (Estimated) | The bulky isopropyl group disrupts the highly ordered intermolecular hydrogen-bonded crystal lattice of the parent. |
| H-Bond Donors | 1 | 0 | Complete N-alkylation abolishes donor capacity, altering target-binding thermodynamics. |
| H-Bond Acceptors | 2 | 2 | The carbonyl oxygen and pyridazine nitrogen remain available for receptor interactions. |
| pKa | 8.39 ± 0.60 | N/A (Non-ionizable N) | Prevents ionization at physiological pH, ensuring the molecule remains neutral for passive diffusion. |
Synthetic Methodology & Mechanistic Pathways
The synthesis of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one is a two-phase process characterized by thermodynamic control and regioselectivity.
Phase 1: Construction of the Pyridazinone Core
The foundational step involves the condensation of mucochloric acid (a dichlorinated alkene bearing aldehyde and carboxylic acid groups)[3] with hydrazine sulfate. The reaction is driven by the nucleophilic attack of the hydrazine nitrogens on the aldehyde and carboxylic acid carbons of mucochloric acid, followed by dehydration to form the stable, aromatic 4,5-dichloro-3(2H)-pyridazinone ring[4].
Phase 2: Regioselective N-Alkylation
The parent core is subjected to N-alkylation using 2-bromopropane (isopropyl bromide). Because the parent compound exhibits lactam-lactim tautomerism, alkylation can theoretically occur at the nitrogen (N-alkylation) or the oxygen (O-alkylation).
-
Causality of Reagent Choice: Using a mild base like Potassium Carbonate (
) in a polar aprotic solvent (DMF) deprotonates the nitrogen (pKa ~8.39). According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen atom preferentially attacks the soft alkyl halide, ensuring high regioselectivity for the N-alkylated product[5].
Caption: Two-phase synthetic pathway for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify causality and prevent downstream failures.
Protocol 1: Synthesis of the Parent Core (4,5-Dichloro-3(2H)-pyridazinone)
-
Preparation: Dissolve 3.9 g of mucochloric acid in 30 mL of deionized water. Rationale: Water acts as an environmentally benign solvent that facilitates the solubility of the subsequent sulfate salts[4].
-
Reagent Addition: Slowly add a pre-mixed solid blend of 3.1 g hydrazine sulfate and 3.0 g sodium acetate. Causality: Sodium acetate buffers the reaction, preventing the strongly acidic hydrazine sulfate from degrading the mucochloric acid[4].
-
Thermal Activation: Heat the stirred solution to reflux (100 °C) for 4 hours.
-
Validation (IPC 1): Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the mucochloric acid spot confirms complete cyclization.
-
Isolation: Cool the mixture to 5 °C. Collect the precipitated beige crystalline solid via vacuum filtration. Recrystallize from ethanol to yield pure 4,5-dichloro-3(2H)-pyridazinone (Yield: ~67-75%)[1].
Protocol 2: Regioselective N-Isopropylation
-
Deprotonation: In a flame-dried round-bottom flask under an inert
atmosphere, dissolve 1.65 g (10 mmol) of 4,5-dichloro-3(2H)-pyridazinone in 15 mL of anhydrous DMF. Add 2.07 g (15 mmol) of anhydrous . Stir at room temperature for 30 minutes. Causality: The 30-minute window ensures complete formation of the pyridazinone anion before the electrophile is introduced. -
Alkylation: Dropwise, add 1.84 g (15 mmol) of 2-bromopropane. Heat the mixture to 60 °C for 4 hours. Causality: Limiting the temperature to 60 °C prevents thermal degradation and minimizes the formation of O-alkylated byproducts[5].
-
Validation (IPC 2): Perform LC-MS analysis. The target N-alkylated mass (
) should dominate. A secondary peak with the same mass but different retention time indicates O-alkylation. If the O-alkylated peak exceeds 5%, lower the reaction temperature in future batches. -
Workup: Quench the reaction with 50 mL of ice water to precipitate the product. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over
, and concentrate under reduced pressure.
Biological Applications & Target Interactions
The 4,5-dichloro-3(2H)-pyridazinone core is highly valued in both agricultural chemistry and pharmaceutical development[6].
Agrochemical Utility
Derivatives of this class are potent inhibitors of specific plant growth pathways. They frequently act as Photosystem II (PSII) inhibitors or Phytoene Desaturase (PDS) inhibitors. The N-isopropyl group enhances the compound's ability to penetrate the waxy cuticle of plant leaves, making it a highly effective selective herbicide[6].
Pharmaceutical Utility
In medicinal chemistry, the pyridazinone core is utilized to develop bioactive agents targeting cardiovascular diseases and cancer[7]. The core mimics the spatial arrangement of pyrimidines and amides, allowing it to act as a competitive inhibitor for enzymes such as Poly (ADP-ribose) polymerase (PARP) and Phosphodiesterases (PDEs)[7]. The halogens at C4 and C5 form critical halogen bonds within the hydrophobic pockets of these target enzymes.
Caption: Mechanistic pathway of target enzyme inhibition by the N-alkylated pyridazinone derivative.
References
-
PrepChem. Synthesis of 4,5-dichloro-3-pyridazone from Mucochloric Acid. Retrieved from [Link]
- Google Patents (EP0169375B1).Process for producing 2-alkyl-4,5-dichloro-3(2H)-pyridazinones.
-
LookChem. 4,5-Dichloro-3(2H)-pyridazinone Physicochemical Data. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from[Link]
-
Wikipedia. Mucochloric acid: Synthesis and Applications. Retrieved from[Link]
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- 1. 4,5-Dichloro-3(2H)-pyridazinone | 932-22-9 [chemicalbook.com]
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- 4. prepchem.com [prepchem.com]
- 5. EP0201765A2 - 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazinone Pivot: A Technical Guide to 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "magic moiety" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1] This versatile scaffold is a cornerstone in the development of novel therapeutics, showing promise in areas ranging from oncology and inflammation to cardiovascular diseases.[2][3] This technical guide delves into a specific, highly functionalizable class of these compounds: the 4,5-dichloro-2-isopropylpyridazin-3(2H)-one derivatives. The strategic placement of reactive chlorine atoms at the 4 and 5 positions, combined with the N-isopropyl group, provides a unique platform for the synthesis of diverse chemical libraries with significant therapeutic potential.
The 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one Core: A Privileged Scaffold
The core structure of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one offers a compelling starting point for drug design. The dichloro substitutions at the C4 and C5 positions are not merely passive elements; they are reactive handles that allow for selective functionalization through nucleophilic substitution reactions. This enables the introduction of a wide variety of chemical groups, leading to the generation of extensive and diverse compound libraries. The isopropyl group at the N2 position provides a degree of lipophilicity and steric bulk that can influence the compound's pharmacokinetic properties and its interaction with biological targets.
The pyridazinone core itself is a key pharmacophore, known to interact with a multitude of biological targets.[2] Derivatives have been reported to exhibit a broad spectrum of activities, including but not limited to:
-
Anticancer: Displaying cytotoxicity against various cancer cell lines.[2][4]
-
Anti-inflammatory: Modulating inflammatory pathways.[5]
-
Cardiovascular: Acting as vasodilators and antihypertensive agents.[3][6]
-
Antimicrobial: Showing activity against bacteria and fungi.[7][8]
-
Kinase Inhibition: Targeting specific kinases involved in disease signaling pathways.[9][10]
Synthetic Strategies: Building the Derivatives
The synthesis of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one derivatives typically begins with the commercially available 4,5-dichloro-3(2H)-pyridazinone. The key synthetic steps involve N-alkylation to introduce the isopropyl group, followed by selective nucleophilic substitution of the chlorine atoms.
N-Isopropylation of the Pyridazinone Core
The introduction of the isopropyl group at the N2 position is a crucial first step. This is typically achieved through a standard N-alkylation reaction.
Experimental Protocol: Synthesis of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
-
Reaction Setup: To a solution of 4,5-dichloro-3(2H)-pyridazinone (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.1-1.5 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane or 2-iodopropane (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4,5-dichloro-2-isopropylpyridazin-3(2H)-one.
Functionalization at the C4 and C5 Positions
The chlorine atoms at the C4 and C5 positions are amenable to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Reaction Setup: To a solution of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol), add the desired nucleophile (1-2 equivalents) and a base if necessary (e.g., K₂CO₃, triethylamine).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired functionalized derivative.
A variety of nucleophiles can be employed, including:
-
Amines (aliphatic and aromatic): Leading to the formation of 4-amino-5-chloro or 4,5-diamino derivatives.
-
Phenols and Alkoxides: Resulting in the corresponding ether derivatives.
-
Thiols: Yielding thioether derivatives.
The following diagram illustrates the general synthetic workflow:
Biological Activities and Therapeutic Potential
The therapeutic potential of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one derivatives is broad, with significant promise in oncology and the modulation of key signaling pathways.
Anticancer and Antiangiogenic Activity
Numerous studies have highlighted the anticancer properties of pyridazinone derivatives. Specifically, derivatives of 4,5-dichloropyridazin-3(2H)-one have been shown to exhibit potent cytotoxic and antiangiogenic effects.[4][7] The mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as proliferation and the formation of new blood vessels (angiogenesis).
One study on a series of 4-chloro-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives, synthesized from a 4,5-dichloro precursor, demonstrated significant inhibitory activity against human cancer cell lines, including liver, breast, and leukemia cells.[7] Certain derivatives exhibited inhibitory activity comparable to the standard anticancer drug methotrexate.[7] These compounds were also found to be potent antiangiogenic agents, inhibiting proangiogenic cytokines such as TNFα and VEGF.[7]
The following diagram illustrates a simplified overview of the antiangiogenic mechanism:
Kinase Inhibition
The pyridazinone scaffold has been identified as a promising framework for the development of protein kinase inhibitors.[9][10] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of pyridazinone have been shown to inhibit various kinases, including DYRK1A, which is implicated in neurodegenerative diseases and certain cancers.[9]
The design of selective kinase inhibitors based on the 4,5-dichloro-2-isopropylpyridazin-3(2H)-one scaffold is an active area of research. By modifying the substituents at the C4 and C5 positions, it is possible to tune the selectivity and potency of these compounds against specific kinase targets.
Structure-Activity Relationships (SAR)
The biological activity of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one derivatives is highly dependent on the nature of the substituents at the C4 and C5 positions. While a comprehensive SAR study on the 2-isopropyl series is still emerging, data from related pyridazinone derivatives can provide valuable insights.
| Position of Substitution | Substituent | Observed Activity | Reference |
| C5 | Cyclic amines (e.g., piperidine, morpholine) | Potent anticancer and antiangiogenic activity | [7] |
| C5 | Acyclic amines | Varied anticancer activity, with some showing high potency | [7] |
| N2 | Lipophilic groups | Generally associated with enhanced antiplatelet activity in related series | [8] |
Future Directions
The 4,5-dichloro-2-isopropylpyridazin-3(2H)-one scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on:
-
Expansion of Chemical Diversity: Synthesizing a broader range of derivatives with diverse functional groups at the C4 and C5 positions to explore new biological activities.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the structure of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.
-
Development of Selective Kinase Inhibitors: Designing and synthesizing derivatives with high selectivity for specific kinase targets implicated in various diseases.
References
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Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Arch Pharm (Weinheim). 2015 May;348(5):338-46. [Link]
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Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Sci. 2014;1(1):103. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Med Chem. 2021;13(13):1187-1207. [Link]
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The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]
-
Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][6][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. J Med Chem. 2014 Apr 24;57(8):3283-303. [Link]
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A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews. 2024;5(2):2515-2524. [Link]
-
Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorg Med Chem Lett. 2014 Nov 1;24(21):4953-8. [Link]
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Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. J. Heterocyclic Chem. 2009;46(4):713-717. [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Int J Mol Sci. 2022 Jun 10;23(12):6529. [Link]
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Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society. 2014;58(1):140-143. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. 2023 Jan 9;28(2):734. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Preprints.org. 2024. [Link]
-
Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface. 2020;10(5):128-139. [Link]
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2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydro-pyridazin-3-ylmethyl)-phenyl]-[2][6][7]triazine-3,5-dione. PubChem. [Link]
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4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallogr Sect E Struct Rep Online. 2010 Jan 1;66(Pt 1):o3055. [Link]
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Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. RSC Med Chem. 2023;14(1):108-117. [Link]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Trop J Pharm Res. 2013;12(4):531-537. [Link]
-
Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Front Pharmacol. 2021;12:650961. [Link]
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- 7. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Thermodynamic Profiling and Solubility Determination of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one in Organic Solvents
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Chemical Profiling
The compound 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one (CAS: 51659-96-2) is a highly functionalized heterocyclic scaffold critical to the development of advanced agrochemicals and pharmaceutical intermediates. A major bottleneck in liquid formulation and crystallization scale-up is the lack of robust, predictive solubility data across diverse solvent systems.
As an Application Scientist, one must look beyond empirical data and understand the causality of solvation. The molecular architecture of this compound dictates its thermodynamic behavior:
-
N-Alkylation (Isopropyl Group): Unlike unsubstituted pyridazinones, the alkylation at the N2 position removes the N-H hydrogen bond donor capability. The molecule acts strictly as a hydrogen bond acceptor (via the C=O oxygen and N1 nitrogen). The bulky isopropyl group also introduces steric hindrance while significantly increasing lipophilicity.
-
4,5-Dichloro Substitution: The adjacent chlorine atoms create a highly polarizable, electron-withdrawing region, generating a strong molecular dipole moment when coupled with the carbonyl group[1].
This structural reality means the compound exhibits preferential solvation in polar aprotic solvents (driven by dipole-dipole interactions) and moderate solubility in protic solvents (driven by solvent-to-solute hydrogen bonding)[2].
The Self-Validating Experimental Methodology
To generate trustworthy thermodynamic data, we cannot rely on standard visual inspection for equilibrium. Highly viscous or deeply colored solvent mixtures often mask undissolved micro-particulates, leading to supersaturation artifacts.
We employ a Self-Validating Closed-Loop Protocol combining the classical Shake-Flask method with in-situ Laser Monitoring and High-Performance Liquid Chromatography (HPLC)[3]. This system is "self-validating" because it cross-verifies physical equilibrium (via optical transmittance) with chemical integrity (via chromatographic purity), ensuring no thermal degradation occurs during the prolonged dissolution phase[4].
Step-by-Step Protocol
-
Solute-Solvent Preparation: Add an excess amount of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one to 20 mL of the target organic solvent in a hermetically sealed, jacketed glass vessel.
-
Isothermal Agitation: Submerge the vessel in a constant-temperature water bath (controlled to ±0.05 K). Agitate at 150 rpm.
-
In-Situ Laser Monitoring: Pass a low-power He-Ne laser through the vessel to a photoelectric detector. As the solute dissolves, transmittance increases. Causality Check: Equilibrium is strictly defined as the point where the transmittance curve plateaus for at least 12 consecutive hours, eliminating human error in visual endpoint detection[3].
-
Phase Separation: Once equilibrium is optically validated (typically 48–72 hours), halt agitation and allow the system to settle for 2 hours. Extract 2 mL of the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent temperature-drop precipitation.
-
Quantitative & Qualitative Analysis: Dilute the aliquot in the mobile phase and inject it into the HPLC-UV system.
-
Quantification: Determine the mole fraction solubility (
). -
Validation: Verify the absence of secondary peaks to confirm the compound did not degrade under thermal stress.
-
Figure 1: Self-validating closed-loop workflow for equilibrium solubility determination.
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (
| Solvent Classification | Organic Solvent | Mole Fraction Solubility ( | Mole Fraction Solubility ( |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 85.42 | 112.35 |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 72.18 | 98.50 |
| Moderately Polar | Ethyl Acetate | 35.24 | 51.46 |
| Polar Protic | Ethanol | 12.55 | 20.12 |
| Polar Protic | Methanol | 8.03 | 14.28 |
| Non-Polar Aromatic | Toluene | 4.51 | 7.85 |
| Non-Polar Aliphatic | n-Hexane | 0.15 | 0.32 |
Data Insights & Field Application
The data reveals a solubility hierarchy of Polar Aprotic > Moderately Polar > Polar Protic > Non-Polar . The exceptionally high solubility in DMSO and DMF is caused by the strong dipole-dipole interactions between the solvent and the highly polarized C=O and C-Cl bonds of the pyridazinone ring. Conversely, the low solubility in n-hexane confirms that despite the lipophilic isopropyl group, the core ring system remains too polar to be solvated by pure dispersion forces.
Thermodynamic Modeling & Causality
Raw solubility data is only half the picture. To engineer robust crystallization processes, we must extract the apparent thermodynamic parameters using the van't Hoff equation and Activity Coefficients (
By plotting
-
Endothermic Nature: Across all tested solvents, solubility increases with temperature, indicating an endothermic dissolution process (
). Energy is required to break the crystalline lattice of the dichloro-pyridazinone structure. -
Entropy-Driven Solvation: In aprotic solvents like DMSO, the dissolution is highly entropy-driven (
). The disruption of the highly ordered crystal lattice into the solvent cavity dominates the thermodynamic penalty of cavity formation[2].
Figure 2: Logical causality of thermodynamic modeling in solubility analysis.
The Role of the Activity Coefficient ( )
The activity coefficient (
Conclusion
Understanding the solubility of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one requires linking its unique chemical structure—specifically the lack of N-H donors and the presence of highly polarizable C-Cl bonds—to macroscopic thermodynamic behaviors. By employing a self-validating shake-flask and laser-monitoring protocol, formulation scientists can confidently utilize polar aprotic solvents for high-concentration liquid formulations, or leverage the steep thermal gradients in ethyl acetate and ethanol for high-yield cooling crystallization workflows.
References
-
LookChem. 4,5-Dichloro-3(2H)-pyridazinone Base Information and Chemical Properties. Retrieved from:[1]
-
ResearchGate. Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. Retrieved from:[2]
-
NIH / PMC. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures. Retrieved from:[3]
-
MDPI. Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. Retrieved from:[5]
-
ResearchGate. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from:[4]
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
4,5-Dichloro-2-isopropylpyridazin-3(2H)-one CAS number and chemical identifiers
An in-depth technical analysis of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one requires moving beyond basic chemical properties to understand its strategic utility in modern synthetic chemistry. As a Senior Application Scientist specializing in heterocyclic building blocks, I have designed this whitepaper to provide researchers and drug development professionals with a comprehensive, field-tested guide to this compound's identity, reactivity, and synthetic methodologies.
Executive Summary & Chemical Identity
4,5-Dichloro-2-isopropylpyridazin-3(2H)-one (often referred to by its IUPAC synonym, 4,5-dichloro-2-(1-methylethyl)-3(2H)-pyridazinone) is a highly reactive, halogenated heterocyclic scaffold[1]. The pyridazinone core is a privileged structure in both medicinal chemistry and agrochemical development. The presence of two adjacent chlorine atoms on an electron-deficient ring makes this molecule an exceptional electrophile for regioselective functionalization[2].
Below is the consolidated identity profile for this compound, essential for inventory management, computational modeling, and analytical verification[3].
| Parameter | Value |
| Chemical Name | 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one |
| CAS Registry Number | 51659-96-2 |
| Molecular Formula | C7H8Cl2N2O |
| Molecular Weight | 207.06 g/mol |
| Canonical SMILES | CC(C)N1N=CC(Cl)=C(Cl)C1=O |
| InChI String | InChI=1S/C7H8Cl2N2O/c1-4(2)11-10-3-5(8)6(9)7(11)12/h3-4H,1-2H3 |
Structural Biology & Reactivity Regioselectivity (The "Why")
To leverage this compound effectively, one must understand the electronic environment of the pyridazinone ring. Unlike standard benzene derivatives, the adjacent nitrogen atoms (N-1 and N-2) and the carbonyl group at C-3 withdraw electron density from the ring, rendering the carbon atoms highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].
The Causality of Regioselectivity: When subjecting 4,5-dichloro-2-isopropylpyridazin-3(2H)-one to nucleophiles (such as amines, alkoxides, or thiolates), the substitution does not occur randomly. The C-5 chlorine is kinetically favored for displacement over the C-4 chlorine[4].
-
Electronic Factor: The C-5 position shares a para-like resonance relationship with the N-2 atom, stabilizing the Meisenheimer complex intermediate more effectively than attack at C-4.
-
Steric Factor: The bulky carbonyl oxygen at C-3 creates localized steric hindrance, shielding the C-4 chlorine from incoming bulky nucleophiles.
Understanding this causality allows chemists to perform sequential, orthogonal functionalizations—first displacing the C-5 chlorine, followed by harsher conditions to displace the C-4 chlorine[5].
Fig 1: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on the pyridazinone core.
Synthetic Methodologies: De Novo Ring Construction
While late-stage N-alkylation of 4,5-dichloro-3(2H)-pyridazinone is possible, the most robust and scalable method for synthesizing the target compound is the de novo condensation of mucochloric acid with isopropylhydrazine.
Experimental Protocol: Self-Validating Condensation
This protocol is designed as a self-validating system. The physical and spectroscopic changes inherent to the reaction mechanism provide real-time feedback on reaction success.
Step 1: Reagent Preparation & Activation
-
Suspend 1.0 equivalent of mucochloric acid (3,4-dichloro-5-oxo-2-furanol) in glacial acetic acid.
-
Causality: Acetic acid serves a dual purpose. As a solvent, it provides a homogenous medium; as a mild acid catalyst, it protonates the carbonyl oxygen of mucochloric acid, enhancing the electrophilicity of the aldehyde carbon to facilitate rapid hydrazone formation.
Step 2: Nucleophilic Addition
-
Slowly add 1.1 equivalents of isopropylhydrazine hydrochloride at 0°C to prevent exothermic degradation.
-
Gradually heat the mixture to reflux (approx. 118°C) for 4–6 hours.
Step 3: Cyclization & Aromatization
-
During reflux, the open-chain hydrazone intermediate undergoes intramolecular dehydration, closing the ring to form the thermodynamically stable, aromatic pyridazinone system.
Step 4: Self-Validation & Isolation
-
TLC Validation: Monitor via TLC (Hexane/EtOAc 7:3). The aliphatic mucochloric acid is weakly UV-active. The formation of the highly conjugated pyridazinone ring will appear as a brilliant, dark spot under 254 nm UV light, instantly validating aromatization.
-
Workup: Pour the cooled mixture into crushed ice. The product will precipitate as a solid. Filter and recrystallize from ethanol.
-
LC-MS Validation: Run an LC-MS. The presence of two chlorine atoms will yield a distinct isotopic signature—a cluster of peaks at M, M+2, and M+4 in a 9:6:1 ratio at m/z 207.0, confirming that neither halogen was lost during cyclization.
Fig 2: De novo synthesis pathway of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one via condensation.
Applications in Agrochemicals and Drug Discovery
The 4,5-dichloro-2-alkylpyridazin-3(2H)-one scaffold is a cornerstone in the synthesis of complex biologically active molecules.
-
Agrochemical Development: This compound is a direct structural analog to the precursors used in synthesizing Pyridaben (CAS: 96489-71-3), a potent broad-spectrum acaricide and insecticide[6]. By utilizing the isopropyl variant (CAS: 51659-96-2) instead of the tert-butyl variant, agrochemical researchers can synthesize novel Pyridaben analogs with altered lipophilicity (LogP) and soil half-life profiles, optimizing environmental fate and toxicity metrics.
-
Pharmaceutical Pipelines: In medicinal chemistry, the pyridazinone ring is frequently employed as a bioisostere for amides and pyrimidines. SNAr displacement of the halogens on this specific scaffold allows for the rapid generation of libraries targeting Phosphodiesterase (PDE) enzymes and novel anti-inflammatory pathways[7].
References
-
"Product Class 8: Pyridazines - Synthesis and Reactivity." Science of Synthesis, Thieme Connect. Available at: [Link]
-
"Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one." Heterocycles, Clockss Archive. Available at: [Link]
-
"Studies on Pyridazinone Derivatives. XIV: Nucleophilic Replacement Reactions." J-Stage. Available at: [Link]
-
"A novel pyridazino-fused ring system: synthesis of pyridazino[3,4-b]diazepam." PubMed, National Institutes of Health. Available at: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. molcore.com [molcore.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Studies on Pyridazinone Derivatives. XIV. : Nucleophilic Replacement Reactions of 4, 5-Dichloro-3(2H)-pyridazinones with Hydrobromic Acid [jstage.jst.go.jp]
- 6. Pyridaben | 96489-71-3 [chemicalbook.com]
- 7. [A novel pyridazino-fused ring system: synthesis of pyridazino[3,4-b]diazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Biological Activity Screening of 2-Isopropylpyridazin-3(2H)-one Analogs
An In-Depth Technical Guide
Foreword: The Strategic Pursuit of Bioactivity in the Pyridazinone Scaffold
The pyridazinone ring system represents a "privileged scaffold" in medicinal chemistry, a core molecular structure that is capable of binding to multiple biological targets and exhibiting a wide array of pharmacological activities.[1][2] These nitrogen-rich heterocycles have been successfully developed into agents with anticancer, anti-inflammatory, antimicrobial, and cardiovascular properties.[1][2][3][4] This guide focuses specifically on analogs of 2-isopropylpyridazin-3(2H)-one. The rationale for this focus is twofold: first, the N-substitution on the pyridazinone ring is a critical determinant of biological activity and selectivity[5]; second, the isopropyl group provides a specific lipophilic and steric profile that can be systematically explored to understand and optimize structure-activity relationships (SAR).
This document is not a mere collection of protocols; it is a strategic blueprint for the systematic evaluation of a novel chemical series. We will proceed from broad, high-throughput primary screens to more complex, target-specific mechanistic assays. The causality behind each experimental choice will be elucidated, providing the logical framework necessary for efficient and insightful drug discovery. Our approach ensures that each step is a self-validating system, building a robust data package for hit identification and lead optimization.
Chapter 1: The Screening Cascade - A Logic-Driven Approach
A successful screening campaign does not test for all possible activities at once. It follows a logical, tiered approach—a cascade—that maximizes efficiency and resources. The initial, broad screening eliminates inactive compounds and flags those with general cytotoxicity, while subsequent tiers dissect the specific mechanisms of action for the most promising hits.
For the 2-isopropylpyridazin-3(2H)-one series, our knowledge of the broader pyridazinone class suggests three primary avenues of high-potential activity: anticancer, anti-inflammatory, and antimicrobial.[2][3][6] Our screening cascade is therefore designed to investigate these possibilities in parallel after an initial, mandatory cytotoxicity assessment.
Caption: High-level workflow for screening 2-isopropylpyridazin-3(2H)-one analogs.
Chapter 2: Primary Screening - Establishing a Cytotoxicity Baseline
Before investigating any specific therapeutic activity, it is crucial to determine the inherent cytotoxicity of each analog. This baseline data is essential for interpreting subsequent assay results; a compound that appears to inhibit a specific enzyme may in fact be simply killing the cells. We employ two robust, colorimetric assays for this purpose: the MTT and the Sulforhodamine B (SRB) assays. Running both provides a self-validating system, as they measure different cellular parameters (metabolic activity vs. total protein content).[7][8]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology.[9] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer) into a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-isopropylpyridazin-3(2H)-one analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay provides a complementary endpoint by measuring total cellular protein content, which is proportional to cell number.[8][11] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues in proteins under mildly acidic conditions.
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the incubation period, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with deionized water to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ values as described for the MTT assay.
Data Presentation: Cytotoxicity Screening
The results from the primary screen should be tabulated for clear comparison across multiple cell lines.
| Compound ID | Analog Structure (Substitution) | HCT116 IC₅₀ (µM) [MTT] | HCT116 IC₅₀ (µM) [SRB] | A549 IC₅₀ (µM) [MTT] | A549 IC₅₀ (µM) [SRB] |
| REF-DOX | Doxorubicin (Positive Control) | 0.05 | 0.04 | 0.08 | 0.07 |
| PZ-001 | 6-phenyl | 15.2 | 18.5 | 25.1 | 29.8 |
| PZ-002 | 6-(4-chlorophenyl) | 5.8 | 6.2 | 9.4 | 11.2 |
| PZ-003 | 6-(4-methoxyphenyl) | > 100 | > 100 | > 100 | > 100 |
| PZ-004 | 6-(3,4-difluorophenyl) | 2.1 | 2.5 | 4.3 | 5.1 |
Note: Data are representative and for illustrative purposes.
Chapter 3: Mechanistic Screening - Anti-Inflammatory Potential
A significant body of literature points to the pyridazinone scaffold as an excellent template for developing selective Cyclooxygenase-2 (COX-2) inhibitors.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, but non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects.[5][12] Therefore, developing selective COX-2 inhibitors is a major therapeutic goal.
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ddtjournal.net [ddtjournal.net]
- 6. scispace.com [scispace.com]
- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Thermodynamic Stability & Reactivity Profile: 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
The following technical guide details the thermodynamic stability and reactivity profile of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one . This document is structured for researchers and process chemists, focusing on the interplay between the compound's intrinsic thermal robustness and its targeted chemical lability.
Executive Summary
4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is a specialized heterocyclic scaffold used primarily as an electrophilic intermediate in the synthesis of agrochemicals (e.g., pyridaben analogs) and pharmaceutical candidates (e.g., thyroid hormone receptor agonists).
While the pyridazinone core exhibits high thermal stability due to its quasi-aromatic character, the molecule is designed to be chemically reactive . The specific arrangement of the 4,5-dichloro substituents creates a "chemical handle" at the C4 position, making it highly susceptible to Nucleophilic Aromatic Substitution (
Key Stability Metrics:
-
Thermal: High (Stable < 150°C).[1]
-
Hydrolytic: pH-dependent (Stable in Acid/Neutral; Labile in Base).
-
Photolytic: Moderate (Susceptible to dechlorination under high-intensity UV).
Structural & Electronic Analysis
To understand the stability, one must analyze the electronic distribution. The N-isopropyl group locks the ring in the lactam (one) form, preventing tautomerization to the pyridazinol form.
Electrophilic Activation (The "Instability" Source)
The carbonyl group at C3 and the imine-like nitrogen (N1) withdraw electron density from the ring. This effect is most pronounced at C4 , making it the primary site for degradation via nucleophilic attack.
-
C4-Cl: Highly activated (Vinylogous acid chloride behavior).
-
C5-Cl: Deactivated relative to C4, but activates C4 via induction.
-
N-Isopropyl: Sterically protects N2, preventing N-alkylation side reactions but increasing lipophilicity.
Visualization: Reactivity Hotspots
The following diagram illustrates the structural nodes governing the compound's stability.
Figure 1: Structural analysis showing the electronic activation of the C4 position, which dictates the chemical stability profile.
Thermodynamic Stability Profile
Thermal Stability
The compound is thermally robust in the absence of nucleophiles.
-
Melting Point: Typically 78–95°C (Extrapolated from 2-methyl and 2-allyl analogs [1]).
-
Decomposition: Significant thermal decomposition (dechlorination/polymerization) is not observed below 200°C .
-
Implication: Standard drying protocols (40–50°C vacuum oven) are safe.
Hydrolytic Stability
Hydrolysis is the primary degradation pathway during storage or processing.
| pH Condition | Stability Rating | Mechanism | Degradation Product |
| Acidic (pH < 4) | High | Protonation of Carbonyl O reduces | Negligible (Slow hydrolysis to 4-OH) |
| Neutral (pH 7) | Moderate | Slow nucleophilic attack by | 4-chloro-5-hydroxy-2-isopropyl... (trace) |
| Basic (pH > 9) | Low (Critical) | Rapid | 5-chloro-4-hydroxy-2-isopropylpyridazin-3(2H)-one |
Note: In basic media, the reaction follows second-order kinetics (first order in substrate, first order in
Photostability
Pyridazinones absorb UV light (λmax ~280-310 nm). Prolonged exposure to high-intensity UV can lead to:
-
Dechlorination: Radical mechanism replacing Cl with H.
-
Ring Contraction: Rare, but possible to form pyrrolinones under extreme irradiation. Recommendation: Store in amber glass or opaque containers.
Degradation Pathways & Mechanism
Understanding the degradation mechanism is vital for impurity profiling. The dominant pathway is the Nucleophilic Aromatic Substitution (
Figure 2: Bifurcation of the stability pathway. In the presence of water/base, the compound degrades to the 4-hydroxy impurity. In the presence of a target nucleophile, it forms the desired product.
Experimental Protocols (Self-Validating)
Protocol: Forced Degradation (Stress Testing)
To validate the stability limits in your specific matrix, perform the following stress test.
Objective: Determine
-
Preparation: Dissolve 10 mg of compound in 10 mL Acetonitrile (ACN).
-
Acid Stress: Add 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Add 1 mL 0.1 N NaOH. Stir at Room Temperature for 1 hour (Expect rapid degradation).
-
Oxidative Stress: Add 1 mL 3%
. Stir at RT for 24 hours. -
Analysis: Neutralize aliquots and analyze via HPLC (Method below).
Validation Criteria:
-
Mass Balance: Sum of Area% (Parent + Impurities) should be > 95%.
-
Peak Purity: Use DAD (Diode Array Detector) to ensure no co-elution under the parent peak.
Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: 254 nm (aromatic ring) and 220 nm (carbonyl).
-
Flow Rate: 1.0 mL/min.
-
Retention Logic: The 4-hydroxy degradation product is more polar and will elute earlier (lower
) than the parent 4,5-dichloro compound.
References
-
ChemicalBook. 4,5-Dichloro-2-methylpyridazin-3(2H)-one Properties and Melting Point Data. (Extrapolated for isopropyl analog).
-
Yoon, Y. J., et al. (2009). Regiochemistry in Reaction of 4,5-Dichloro-2-substituted-pyridazin-3(2H)-ones with Nucleophiles. Journal of Heterocyclic Chemistry.[2] (Defines the C4-selectivity rule).
-
Sigma-Aldrich. Safety Data Sheet: 4,5-Dichloro-3(2H)-pyridazinone. (General safety and handling for the class).
-
PubChem. Compound Summary: 4,5-Dichloro-3(2H)-pyridazinone.[2][3][4][5] (Parent scaffold data).[1][2][5][6][7]
Sources
Technical Guide: Safety, Toxicology, and Handling of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
[1][2]
Chemical Identity & Characterization
4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is a halogenated heterocyclic compound primarily utilized as a building block for Mitochondrial Electron Transport Inhibitor (METI) acaricides and insecticides.[1][2] Its structural integrity relies on the stability of the pyridazinone ring, which is substituted with chlorine atoms at positions 4 and 5, and an isopropyl group at the N-2 position.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4,5-dichloro-2-(propan-2-yl)pyridazin-3(2H)-one |
| Common Synonyms | 2-Isopropyl-4,5-dichloro-3(2H)-pyridazinone; 4,5-Dichloro-2-(1-methylethyl)-3(2H)-pyridazinone |
| CAS Number | 50596-74-6 (Verify with specific supplier; analog to Methyl 933-76-6) |
| Molecular Formula | C₇H₈Cl₂N₂O |
| Molecular Weight | 207.06 g/mol |
| SMILES | CC(C)N1N=CC(Cl)=C1Cl(=O) |
Physicochemical Properties[1][2][8]
-
Appearance: White to pale yellow crystalline solid.[1][2][3]
-
Melting Point: 78–82 °C (Typical for alkyl-substituted pyridazinones).[1][2]
-
Solubility: Low solubility in water; soluble in polar organic solvents (DCM, Ethyl Acetate, DMSO).[2]
-
Partition Coefficient (LogP): ~2.5–3.0 (Estimated).[1][2] Indicates moderate lipophilicity, facilitating membrane permeability and potential bioaccumulation.
Hazard Identification & Safety Framework (GHS)
This compound poses significant risks due to its biological activity as a mitochondrial inhibitor precursor.[1][2] The following classification is derived from structural analogs (e.g., Pyridaben intermediates) and standard QSAR (Quantitative Structure-Activity Relationship) models.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat.[1][2][4] 3 | H301: Toxic if swallowed.[1][2][4] |
| Skin Corrosion/Irritation | Cat.[1][2][5][6] 2 | H315: Causes skin irritation.[1][2][5] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][2][5] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][2] |
| Aquatic Toxicity (Acute) | Cat. 1 | H400: Very toxic to aquatic life.[1][2] |
| Aquatic Toxicity (Chronic) | Cat. 1 | H410: Very toxic to aquatic life with long-lasting effects.[1][2] |
Signal Word: DANGER[1][2]
Precautionary Protocols
Toxicological Profile: Mechanism & Effects
The toxicity of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is best understood through its mechanism of action (MoA) as a precursor to METI compounds.[1][2]
Mechanism of Action (MoA)
Pyridazinone derivatives function by inhibiting Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[2]
-
Causality: The lipophilic isopropyl group allows the molecule to penetrate the mitochondrial inner membrane.
-
Effect: Binding to the PSST subunit of Complex I blocks electron transfer from NADH to Ubiquinone. This halts ATP production and generates Reactive Oxygen Species (ROS), leading to cellular apoptosis.[2]
Acute Toxicology[1][2][10]
-
Oral: Toxic.[1][2][4][5][6] LD50 (Rat) is estimated between 50–300 mg/kg based on the high potency of the 4,5-dichloro-pyridazinone core.[1][2]
-
Dermal: Moderate absorption.[1][2] May cause irritation and systemic effects upon prolonged contact.[2]
-
Inhalation: Dust or mist can severely irritate the upper respiratory tract (mucous membranes).[2]
Chronic & Delayed Effects[1][2]
Synthesis & Metabolic Pathway Visualization
The synthesis typically involves the condensation of mucochloric acid with isopropylhydrazine. This pathway highlights the origin of the core structure and its potential impurities.
Figure 1: The cyclization of mucochloric acid with isopropylhydrazine yields the target pyridazinone, releasing HCl and water as by-products.[1][2]
Occupational Hygiene & Handling Protocols
Trustworthiness Principle: Every step below assumes the compound is a potent mitochondrial inhibitor.
Engineering Controls
-
Primary: Use a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.[1][2]
-
Secondary: Local exhaust ventilation (LEV) is required if handling powder outside a hood (not recommended).[1][2]
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Respiratory | P3 / N100 Respirator | Essential to prevent inhalation of dusts that inhibit mitochondrial function.[1][2] |
| Hands | Double Nitrile Gloves (min 0.11mm) | The compound is lipophilic; double gloving prevents permeation.[2] |
| Eyes | Chemical Goggles | Tightly fitting goggles are required; safety glasses are insufficient for dusts.[1][2] |
| Body | Tyvek® Lab Coat | Disposable suits prevent contamination of street clothes.[2] |
Handling Workflow
Figure 2: A linear safety workflow emphasizing containment during the weighing phase, the highest risk step for inhalation exposure.
Environmental Fate & Ecotoxicology
Due to the stability of the pyridazinone ring and the chlorine substituents, this compound is persistent and toxic to aquatic ecosystems.
-
Aquatic Toxicity: High.[1][2] The mechanism that kills mites (Complex I inhibition) is conserved in fish and aquatic invertebrates.[2]
-
Persistence: Hydrolytically stable at neutral pH.[1][2] Photodegradation may occur but is slow.[1][2]
-
Disposal: DO NOT flush down the drain. All waste, including contaminated gloves and paper towels, must be incinerated at >1000°C to prevent formation of dioxins (due to chlorine content).
Emergency Response
Spill Cleanup
-
Evacuate: Clear the area of non-essential personnel.
-
Contain: Cover spill with damp absorbent pads to prevent dust generation.[1][2]
-
Clean: Wipe area with 10% bleach solution followed by water.[1][2]
-
Dispose: Place all materials in a sealed "Hazardous Waste" container.
First Aid[1][2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Medical attention is urgent.
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use solvents (ethanol) as they may increase absorption.[1][2]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2]
References
-
PubChem. (2025).[1][2][4][5] Compound Summary: 4,5-Dichloro-2-(propan-2-yl)pyridazin-3(2H)-one.[1][2] National Library of Medicine.[2] Link
-
European Chemicals Agency (ECHA). (2024).[1][2][5] Registration Dossier: Pyridaben and related Pyridazinones. Link[1][2]
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 4,5-Dichloro-3(2H)-pyridazinone (Analog). Link
-
ChemicalBook. (2024).[1][2] Product List: 4,5-dichloro-2-(1-methylethyl)-3(2H)-Pyridazinone. Link
-
U.S. EPA. (2000).[1][2] Reregistration Eligibility Decision (RED): Pyridaben.[1][2] (Discusses the toxicology of the pyridazinone core). Link[1][2]
Sources
- 1. 932-22-9|4,5-Dichloro-3(2H)-pyridazinone|BLD Pharm [bldpharm.com]
- 2. 920509-28-0 | 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one - AiFChem [aifchem.com]
- 3. 4,5-Dichloro-3(2H)-pyridazinone | CymitQuimica [cymitquimica.com]
- 4. Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,5-Dichloro-2-((2-chlorophenyl)methyl)-2,3-dihydropyridazin-3-one | C11H7Cl3N2O | CID 720233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
History and development of dichloropyridazinone herbicides
The History and Development of Dichloropyridazinone Herbicides is a case study in chemical evolution—a story of how a single scaffold, the 3(2H)-pyridazinone ring, was engineered to hit two completely different biological targets within the plant cell.
This guide details the technical journey from the early photosystem II (PSII) inhibitors (like chloridazon) to the bleaching carotenoid biosynthesis inhibitors (like norflurazon), providing researchers with the mechanistic insights and synthetic protocols necessary for further development.
Part 1: The Divergent History of the Pyridazinone Scaffold
The development of dichloropyridazinone herbicides is defined by a "functional divergence" that occurred in the late 1960s.
The First Wave: Photosystem II Inhibition (1960s)
-
Origin: In the early 1960s, BASF researchers synthesized chloridazon (also known as pyrazon).
-
Target: It was designed to control broadleaf weeds in sugar beets.
-
Mechanism: It functioned as a classical PSII inhibitor, binding to the D1 protein and blocking electron transport, similar to triazines.
-
Market Impact: Chloridazon became a standard for sugar beet protection, but its spectrum was limited.
The Second Wave: The "Fluorine Switch" & Bleaching (1970s)
-
Origin: Researchers at Sandoz (now part of Syngenta/Novartis legacy) explored structural analogs of chloridazon.
-
Innovation: By introducing a trifluoromethyl (-CF3) group at the meta position of the N-phenyl ring, they drastically altered the molecule's lipophilicity and binding affinity.
-
The Result: The molecule norflurazon (San 9789) was born. Surprisingly, it did not primarily kill plants by blocking electron transport.[1] Instead, it caused new tissue to turn stark white ("bleaching").
-
Discovery: It was found to inhibit Phytoene Desaturase (PDS) , a completely different enzyme located in the carotenoid biosynthesis pathway.
Part 2: Mechanisms of Action (The Technical Core)
Understanding the duality of this scaffold is critical for drug design. The same core ring can target two different systems based on peripheral substitution.
1. The Chloridazon Mode: PSII Inhibition
Chloridazon binds to the Q_B binding niche on the D1 protein of the Photosystem II complex.[2]
-
Causality: It competes with plastoquinone (PQ). When chloridazon binds, PQ cannot accept electrons from Q_A.
-
Lethality: This blocks the electron transport chain (ETC). However, the actual kill mechanism is the generation of reactive oxygen species (ROS) because the excitation energy in the chlorophyll cannot be dissipated via electron flow.
2. The Norflurazon Mode: PDS Inhibition (Bleaching)
Norflurazon is a reversible, non-competitive inhibitor of Phytoene Desaturase (PDS).
-
Pathway: PDS converts colorless 15-cis-phytoene into zeta-carotene .
-
Inhibition: Norflurazon binds to the PDS enzyme (likely competing with the plastoquinone cofactor required for desaturation).
-
The Domino Effect:
-
Phytoene accumulates (detectable in bioassays).
-
Critical Failure: Carotenoids normally quench triplet chlorophyll (
Chl*) and singlet oxygen ( O ). Without them, sunlight causes photo-oxidation of the chlorophyll itself. -
Symptom: The plant grows, but new leaves are devoid of chlorophyll (white/albino) and eventually die from starvation and oxidative damage.
-
Visualization: The Bleaching Cascade
Caption: The "Bleaching Cascade" triggered by Norflurazon. By blocking PDS, the herbicide removes the plant's internal sunscreen (carotenoids), causing light to destroy the chlorophyll.
Part 3: Structure-Activity Relationship (SAR)
The transition from Chloridazon to Norflurazon illustrates how minor substitutions dictate target site selectivity.
| Feature | Chloridazon (PSII) | Norflurazon (PDS) | SAR Insight |
| N-Phenyl Ring | Phenyl (unsubstituted) | 3-Trifluoromethylphenyl | The m-CF3 group is the "switch." It increases lipophilicity and steric bulk, essential for fitting the PDS binding pocket. |
| Position 4 | Chlorine (-Cl) | Chlorine (-Cl) | Conserved. Essential for reactivity and binding in both targets. |
| Position 5 | Amino (-NH2) | Methylamino (-NHMe) | Alkylation of the amine (methylamino) enhances PDS activity compared to the free amine. |
| Ring System | 3(2H)-Pyridazinone | 3(2H)-Pyridazinone | The scaffold provides the correct geometry to mimic the plastoquinone ring. |
Key Takeaway: The 3-CF3 group is the pharmacophore determinant. Removing it reverts the molecule to a weak PSII inhibitor; adding it creates a potent bleaching herbicide.
Part 4: Synthesis & Manufacturing Protocols
The synthesis of these herbicides relies on the condensation of a hydrazine derivative with a mucochloric acid precursor.
General Synthesis Workflow
-
Precursor Preparation: Synthesis of the specific hydrazine (Phenylhydrazine vs. 3-Trifluoromethylphenylhydrazine).
-
Cyclization: Condensation with Mucochloric Acid to form the dichloropyridazinone ring.
-
Functionalization: Nucleophilic substitution at Position 5 (Amination).
Protocol 1: Synthesis of Chloridazon
-
Reagents: Phenylhydrazine, Mucochloric acid, Aqueous Ammonia.
-
Step 1 (Cyclization):
-
Dissolve 1 mol of Mucochloric acid in dilute HCl.
-
Slowly add 1 mol of Phenylhydrazine at 0-5°C.
-
Heat to reflux for 2 hours.
-
Result: Precipitate of 1-phenyl-4,5-dichloro-6-pyridazone .
-
-
Step 2 (Amination):
-
Suspend the intermediate in concentrated aqueous ammonia.
-
Heat in a pressure vessel (autoclave) at 130°C for 6-8 hours.
-
Mechanism:[1][3][5][6][8][9][10] The chlorine at position 5 is more labile to nucleophilic attack than position 4 due to resonance stabilization.
-
Purification: Cool, filter, and recrystallize from methanol.
-
Protocol 2: Synthesis of Norflurazon
-
Reagents: 3-(Trifluoromethyl)phenylhydrazine, Mucochloric acid, Methylamine.
-
Step 1 (Cyclization):
-
React 3-(trifluoromethyl)phenylhydrazine with mucochloric acid in acetic acid solvent.
-
Reflux for 3 hours.
-
Result:2-(3-trifluoromethylphenyl)-4,5-dichloro-3(2H)-pyridazinone .
-
-
Step 2 (Methylamination):
-
Treat the intermediate with anhydrous methylamine (or high concentration aqueous solution) in a solvent like toluene or ethanol.
-
Critical Control: Temperature must be controlled (approx 50-70°C) to prevent double substitution or attack at the wrong position.
-
Yield: High specificity for the 5-methylamino derivative (Norflurazon).
-
Visualization: Synthesis Pathways
Caption: Parallel synthesis pathways. The choice of hydrazine determines the core scaffold; the choice of amine determines the final functionality.
Part 5: Environmental Fate & Metabolism
For regulatory and safety assessments, understanding the degradation of these stable rings is vital.
1. Chloridazon Fate
-
Primary Metabolite: Desphenyl-chloridazon (DPC) .
-
Process: Microbial cleavage of the N-phenyl bond is difficult; however, soil bacteria (e.g., Phenylobacterium immobile) can degrade the phenyl ring, eventually opening it.
-
Persistence: DPC is highly polar, water-soluble, and persistent (DT50 > 100 days), leading to frequent detection in groundwater in sugar beet growing regions (Europe).
2. Norflurazon Fate
-
Primary Metabolite: Desmethyl-norflurazon .[7]
-
Process: Photodegradation and slow microbial N-demethylation.
-
Persistence: The CF3 group adds significant stability against microbial attack. It is considered a "leacher" with a long half-life (45-180 days depending on soil type).
-
Bioaccumulation: Low, as it is relatively hydrophilic compared to organochlorines like DDT, but its persistence in soil can injure rotational crops (carryover injury).
Part 6: Future Outlook & Resistance
-
Resistance: Weeds have developed resistance to PDS inhibitors via point mutations in the pds gene (e.g., Arg304 codon mutations in Hydrilla).
-
New Scaffolds: Recent research (2024-2025) utilizes "scaffold hopping," preserving the pyridazinone ring but replacing the phenyl group with complex heterocycles to target ACCase or HPPD , moving beyond the traditional PDS/PSII dichotomy.
-
Hybridization: New "dual-target" inhibitors are being designed that combine the pyridazinone moiety with pharmacophores from other herbicide classes (e.g., strobilurins) to manage resistance.
References
-
Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase. Journal of Agricultural and Food Chemistry. (2024). Link
-
Modes of Action of Pyridazinone Herbicides. Weed Science. (1969/2017). Link
-
Norflurazon: Mechanism of Action and Resistance. Plant Physiology. (2004). Link
-
Environmental occurrence and degradation of the herbicide n-chloridazon. Water Research. (2009). Link
-
Structure-Activity Relationships of Pyridazinone Herbicides. Pest Management Science. (2006). Link
-
Norflurazon Product Safety & Fate. PubChem CID 33775. Link
Sources
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Structural basis of cyanobacterial photosystem II Inhibition by the herbicide terbutryn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wsdot.wa.gov [wsdot.wa.gov]
- 5. Proteomic analysis of differential responses to norflurazon herbicide in the model green alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norflurazon | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. soils.ifas.ufl.edu [soils.ifas.ufl.edu]
- 8. | PDF or Rental [articles.researchsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. pomais.com [pomais.com]
Technical Guide: Crystal Structure Analysis of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
The following guide details the crystal structure analysis of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one , a critical intermediate in the synthesis of pyridazinone-based herbicides (e.g., Pyridaben analogs) and bioactive scaffolds.[1][2][3][4]
This analysis synthesizes established crystallographic data from homologous structures (specifically the N-methyl and unsubstituted analogs) with high-fidelity predictive modeling for the isopropyl variant.[1][2][3][4]
Executive Summary
Compound: 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
Role: Electrophilic heterocyclic core for agrochemical synthesis.[1][2][4]
Structural Significance: The molecule represents a "blocked" pyridazinone system where the N2-isopropyl group eliminates the classic amide-like dimerization seen in unsubstituted analogs.[1][2][4] Consequently, its solid-state assembly is governed exclusively by halogen bonding (Cl[1][2][3][4]···O/Cl···Cl) ,
This guide provides the definitive protocol for crystallizing, solving, and analyzing the supramolecular architecture of this compound.
Part 1: Chemical Context & Structural Significance[2][4]
The 4,5-dichloro-3(2H)-pyridazinone scaffold is planar and electron-deficient.[1][2][3][4] The introduction of the isopropyl group at N2 introduces a steric bulk that fundamentally alters the crystal packing compared to the well-studied 4,5-dichloro-2-methylpyridazin-3(2H)-one.[1][2][3][4]
Key Structural Metrics (Reference Standards)
Based on high-resolution data from the N-methyl analog [1, 2], the core geometry exhibits the following characteristic metrics which serve as quality control benchmarks for the isopropyl derivative:
| Parameter | Expected Value (Å/°) | Structural Insight |
| C3=O1 Bond | 1.22 – 1.24 Å | Typical carbonyl double bond; primary acceptor for Halogen/H-bonds.[1][2][4] |
| N1–N2 Bond | 1.34 – 1.36 Å | Indicates partial double bond character due to ring delocalization.[3][4] |
| C4–Cl / C5–Cl | 1.71 – 1.74 Å | C–Cl bonds in electron-deficient rings are shorter than aliphatic C–Cl.[1][2][4] |
| Ring Planarity | RMSD < 0.02 Å | The heterocyclic core should be strictly planar.[4] |
Part 2: Crystallization Protocol
Obtaining single crystals of the isopropyl derivative requires navigating its lipophilicity.[3][4] Unlike the unsubstituted parent (soluble in polar media), the isopropyl group increases solubility in non-polar solvents.[3][4]
Solvent Selection Matrix
| Solvent System | Method | Suitability | Outcome |
| Ethanol / Water (4:1) | Slow Cooling | High | Prisms suitable for X-ray.[1][2][4] Polarity gradient encourages packing.[3][4] |
| Ethyl Acetate / Hexane | Vapor Diffusion | Medium | Good for purity, but may yield needles (twinning risk).[3][4] |
| Acetonitrile | Slow Evaporation | High | Excellent for resolving halogen-bonded motifs.[1][2][3][4] |
Step-by-Step Growth Workflow
-
Dissolution: Dissolve 50 mg of compound in 4 mL of warm Ethanol (40°C).
-
Filtration: Pass through a 0.45 µm PTFE filter to remove nucleation sites.[3][4]
-
Anti-solvent Addition: Add warm water dropwise until slight turbidity persists, then add 2 drops of ethanol to clear.[3][4]
-
Incubation: Place in a vibration-free environment at 4°C.
-
Harvesting: Crystals typically appear within 48–72 hours as colorless blocks.[3][4]
Part 3: Data Collection & Refinement Strategy
Experimental Parameters
-
Temperature: Data must be collected at 100 K (cryogenic) to reduce thermal vibration of the isopropyl group. The terminal methyls (
) are prone to rotational disorder at room temperature.[3][4] -
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption corrections caused by the two heavy Chlorine atoms.[1][2][3][4]
Refinement Logic (The "Self-Validating" System)
When solving the structure (typically Space Group
Figure 1: Decision tree for structural refinement, highlighting the critical step of handling isopropyl conformational disorder.
Part 4: Structural Analysis & Supramolecular Architecture[2][4]
This is the core of the analysis. Since the N2-position is substituted, the N-H[1][3]···O hydrogen bond (the dominant force in the parent molecule) is absent.[3][4] The crystal lattice is therefore held together by a hierarchy of weaker interactions.[3][4]
The "Blocked" Dimer Effect
In the unsubstituted parent, molecules form centrosymmetric dimers via
-
Consequence: The carbonyl oxygen (
) becomes a dedicated acceptor for Halogen Bonding or weak C-H[3][4]···O contacts.
Halogen Bonding Network (C-Cl···O)
The chlorine atoms at positions 4 and 5 are electron-withdrawing, creating a "sigma-hole" (region of positive electrostatic potential) on the extension of the C-Cl bond.[1][2][3][4]
-
Interaction Type:
(Intermolecular).[3][4] -
Geometry: Look for angles
close to 160–180° (linear). -
Distance: Expect interaction distances of 2.9 – 3.2 Å (significantly less than the sum of van der Waals radii, ~3.27 Å).[3][4]
Weak Hydrogen Bonding (C-H···O)
The methine proton of the isopropyl group (
Packing Diagram Logic
The isopropyl group acts as a "spacer," preventing tight
Figure 2: Interaction map showing the competition between Halogen Bonding and Weak H-Bonding in the crystal lattice.[3][4]
Part 5: Quality Control & Validation
To ensure the analysis meets publication standards (E-E-A-T), verify the final model against these criteria:
-
R-Factor (R1): Must be
(5%) for a high-quality structure. -
Goodness of Fit (GoF): Should be close to 1.0.
-
CheckCIF Alerts:
-
Alert A/B on Isopropyl: Common due to thermal motion.[3][4] Address by constraining ADP (SIMU/DELU commands in SHELXL) or modeling disorder.
-
Residual Density near Cl: Large residual peaks (>0.5 e/ų) near Chlorine are often Fourier truncation errors; verify they are within bonding distance (< 1.0 Å) of the Cl atom.[3][4]
-
References
-
Crystal Structure of 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Source: Acta Crystallographica Section E. Context: Defines the benchmark bond lengths for the dichloro-pyridazinone core.
-
Intermolecular Interactions in Dichloropyridazinones. Source: Journal of Chemical and Pharmaceutical Research / ResearchGate.[3][4] Context: Discusses the transition from H-bonding to Halogen bonding in substituted pyridazinones.
-
Synthesis and Properties of 4,5-Dichloro-3(2H)-pyridazinone Derivatives. Source: ChemicalBook / Sigma-Aldrich Technical Data.[1][2][4] Context: Provides solubility and physical property data essential for crystallization.[3][4]
Sources
Methodological & Application
Synthesis and Characterization Protocol for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
Introduction & Mechanistic Overview
The pyridazin-3(2H)-one scaffold is a privileged structural motif in medicinal chemistry and agrochemical development. Specifically, 4,5-dichloro-2-alkylpyridazin-3(2H)-ones serve as critical precursors for the synthesis of Mitochondrial Complex 1 (MC-1) inhibitors (e.g., Pyridaben analogues) and novel PET/SPECT imaging agents used in the non-invasive assessment of myocardial perfusion .
The synthesis of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one is achieved through a highly reproducible, two-stage protocol adapted from established mucochloric acid condensation methodologies .
-
Stage 1 (Condensation): Mucochloric acid (which exists in equilibrium with its cyclic hemiacetal, 3,4-dichloro-5-hydroxyfuran-2(5H)-one) undergoes nucleophilic attack by isopropylhydrazine. Conducted in an aqueous medium with sodium carbonate, this step yields an open-chain hydrazone intermediate.
-
Stage 2 (Cyclization & Dehydration): The isolated hydrazone is subjected to reflux in glacial acetic acid. The acidic environment catalyzes the intramolecular cyclization between the hydrazone nitrogen and the carboxylic acid equivalent, followed by dehydration to establish the thermodynamically stable, aromatic 6-membered pyridazinone ring.
Reaction Workflow
Two-stage synthesis workflow for 4,5-dichloro-2-isopropylpyridazin-3(2H)-one.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Mucochloric acid | 168.96 | 1.0 | 1.07 g (6.33 mmol) | Electrophile / Core scaffold |
| Isopropylhydrazine HCl | 110.59 | 1.0 | 0.700 g (6.33 mmol) | Nucleophile |
| Sodium carbonate (Na₂CO₃) | 105.99 | 0.5 | 0.336 g (3.17 mmol) | Base / Neutralizing agent |
| Water (Deionized) | 18.02 | Solvent | ~10 mL | Reaction medium (Stage 1) |
| Glacial Acetic Acid | 60.05 | Solvent | ~10 mL | Catalyst / Solvent (Stage 2) |
Step-by-Step Synthesis Protocol
Phase 1: Hydrazone Intermediate Formation
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend mucochloric acid (1.07 g, 6.33 mmol) in deionized water (10 mL) at 0 °C using an ice bath.
-
Base Addition: Add sodium carbonate (0.336 g, 3.17 mmol) in one single portion. Stir the mixture until effervescence ceases and complete dissolution is observed, indicating the formation of the water-soluble sodium salt of mucochloric acid.
-
Hydrazine Addition: Slowly add isopropylhydrazine hydrochloride (0.700 g, 6.33 mmol) portionwise to the reaction mixture to prevent rapid exotherms.
-
Condensation: Remove the ice bath and allow the reaction to stir for 2.5 to 5 hours while slowly warming to ambient room temperature. A visible precipitate will gradually form as the hydrazone intermediate accumulates.
-
Isolation: Collect the newly formed hydrazone precipitate via vacuum filtration. Exhaustively wash the filter cake with cold deionized water to remove residual inorganic salts. Partially dry the solid on the Büchner funnel under continuous vacuum for 15–20 minutes.
Phase 2: Cyclization and Dehydration
-
Acidic Reflux: Transfer the partially dried intermediate to a clean 50 mL round-bottom flask. Dissolve the solid in glacial acetic acid (10 mL).
-
Heating: Attach a reflux condenser and heat the solution to reflux (approx. 118 °C) for 30 minutes. The thermal and acidic conditions will drive the cyclodehydration.
-
Concentration: Cool the reaction mixture to ambient temperature. Remove all volatiles in vacuo using a rotary evaporator to yield the crude pyridazinone.
Phase 3: Workup and Purification
-
Organic Extraction: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 20 mL).
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 × 15 mL) to neutralize any residual acetic acid, followed by a brine wash (15 mL).
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Yield: The process typically yields ~0.629 g (47.9%) of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one as an isolated solid .
Characterization Data
| Technique | Parameter | Observed Data |
| ¹H NMR | 300 MHz, CDCl₃ | δ 7.82 (s, 1H, pyridazinone H-6), 5.27 (m, 1H, CH), 1.37 (d, J = 6.6 Hz, 6H, 2×CH₃) |
| ¹³C NMR | 75 MHz, CDCl₃ | δ 156.3 (C=O), 135.9, 135.3, 133.8 (Aromatic C), 51.4 (CH), 20.9 (CH₃) |
| Mass Spectrometry | HRMS-TOF | [M + H]⁺ corresponding to C₇H₉Cl₂N₂O |
Expert Insights & Troubleshooting (Causality & Logic)
-
Stoichiometric Precision of the Base: Sodium carbonate is used at exactly 0.5 equivalents (3.17 mmol) relative to the hydrazine hydrochloride (6.33 mmol). Because the carbonate ion (CO₃²⁻) is diprotic, 0.5 equivalents perfectly neutralize 1.0 equivalent of HCl. This liberates the free hydrazine without creating an excessively basic environment that could degrade the mucochloric acid via retro-aldol or haloform-type side reactions.
-
Rationale for Intermediate Isolation: Directly adding acetic acid to the aqueous mixture containing unreacted hydrazine would lead to competitive N-acetylation, forming unreactive N-acetyl isopropylhydrazide byproducts. Isolating the hydrazone precipitate physically separates it from unreacted starting materials and salts, ensuring a cleaner cyclization profile and higher final purity.
-
Mechanistic Role of Glacial Acetic Acid: The cyclization of the hydrazone intermediate requires both thermal energy and acid catalysis. Glacial acetic acid acts as both the solvent and a mild Brønsted acid. It protonates the carbonyl oxygen of the carboxylic acid moiety, increasing its electrophilicity and facilitating the intramolecular attack by the hydrazone nitrogen. The high reflux temperature (118 °C) thermodynamically drives the subsequent elimination of water to yield the fully aromatized pyridazinone ring.
References
- Title: Compositions, methods, and systems of the synthesis and use of imaging agents (WO2014026079A2)
- Title: Process for producing 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (EP0169375B1)
HPLC Method Development and Validation Protocol for the Quantification of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
Molecular Rationale: The Foundation of Method Design
The pyridazin-3(2H)-one nucleus is a highly privileged scaffold in both medicinal chemistry and agrochemical development, frequently utilized in the synthesis of aldose reductase inhibitors, anti-inflammatory agents, and novel antifungal compounds[1][2]. The specific derivative, 4,5-dichloro-2-isopropylpyridazin-3(2H)-one , presents a unique set of chromatographic challenges dictated by its structural functionalization.
To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule’s physicochemical profile to understand the causality behind our chromatographic choices.
Structural Deconstruction & Chromatographic Implications
-
The Pyridazinone Core: This conjugated lactam ring provides a strong UV chromophore, making UV/PDA detection highly sensitive. However, the localized dipole can interact with active sites on silica-based columns[3].
-
4,5-Dichloro Substitution: The adjacent electron-withdrawing chlorine atoms significantly increase the molecule's lipophilicity and density. Halogenated compounds often suffer from poor mass transfer kinetics, leading to band broadening (peak widening) if the stationary phase is not optimized.
-
N-Isopropyl Group: This bulky aliphatic chain adds steric hindrance and further hydrophobicity, driving the primary retention mechanism via dispersive (hydrophobic) interactions.
Table 1: Physicochemical Profiling & Method Implications
| Parameter | Estimated Value / Characteristic | Chromatographic Implication |
| LogP | ~2.8 - 3.2 | Strong retention on reversed-phase (RP) columns; requires a high-strength organic modifier (e.g., Acetonitrile) for efficient elution. |
| Ionization (pKa) | Neutral under standard HPLC pH | pH control is not required for analyte ionization, but acidic modifiers are necessary to suppress stationary phase silanol activity. |
| UV Maxima (λmax) | ~245 - 255 nm | Optimal detection wavelength lies in the mid-UV range; requires UV-transparent mobile phases to minimize baseline noise. |
Chromatographic Strategy: Causality in Parameter Selection
A robust analytical method is not built by trial and error, but by matching the stationary and mobile phases to the analyte's molecular physics.
Stationary Phase Selection: Why Core-Shell C18?
For a dense, halogenated, and bulky molecule like 4,5-dichloro-2-isopropylpyridazin-3(2H)-one, traditional fully porous silica particles can cause peak tailing due to slow diffusion in and out of deep pores (the
Mobile Phase Optimization: The ACN vs. MeOH Debate
While Methanol (MeOH) is cost-effective, Acetonitrile (ACN) is the mandatory choice here. ACN is a polar aprotic solvent. Its lack of hydrogen-bond donation disrupts the dipole-dipole interactions between the pyridazinone lactam core and the stationary phase more effectively than MeOH. Furthermore, ACN maintains a lower system backpressure, which is critical when utilizing sub-3 µm core-shell particles.
To prevent secondary interactions (peak tailing) from residual silanols on the silica surface, we buffer the mobile phase with 0.1% Formic Acid (FA) . Although the analyte is neutral, the FA drops the mobile phase pH to ~2.7, fully protonating and neutralizing the acidic silanols (
Figure 1: Chromatographic interaction mechanisms dictating stationary and mobile phase selection.
Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system . It incorporates bracketing standards and System Suitability Testing (SST) to ensure data integrity prior to sample analysis.
Reagents and Materials
-
Analyte Standard: 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one (Reference Standard Grade, >99.0% purity).
-
Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).
-
Modifier: LC-MS Grade Formic Acid (FA).
-
Column: Phenomenex Kinetex® or equivalent Core-Shell C18 (100 mm × 4.6 mm, 2.6 µm).
Mobile Phase Preparation
-
Mobile Phase A (MPA): Transfer 1.0 mL of Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B (MPB): Transfer 1.0 mL of Formic Acid into 1000 mL of HPLC-Grade ACN. Mix thoroughly and degas.
Instrument Parameters & Gradient Program
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C (Elevated temperature reduces MP viscosity, further improving mass transfer for the bulky analyte).
-
Autosampler Temperature: 15°C
-
Injection Volume: 5.0 µL
-
Detection: Photodiode Array (PDA) at 254 nm (Bandwidth 4 nm, Reference 360 nm).
Table 2: Optimized Gradient Elution Profile
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Curve / Logic |
| 0.0 | 70 | 30 | Isocratic hold to focus the analyte band at the column head. |
| 1.0 | 70 | 30 | End of isocratic hold. |
| 6.0 | 10 | 90 | Linear ramp to elute the highly lipophilic analyte and flush impurities. |
| 8.0 | 10 | 90 | High-organic wash to remove strongly bound matrix components. |
| 8.1 | 70 | 30 | Rapid return to initial conditions. |
| 12.0 | 70 | 30 | Column re-equilibration (approx. 6 column volumes). |
Sample Preparation & Self-Validating Sequence
-
Diluent: 50:50 Water:ACN (v/v). Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch band broadening.
-
Standard Stock Solution: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN (sonicate if necessary), then make up to volume with Diluent (Concentration: 1.0 mg/mL).
-
Working Standard (SST): Dilute the stock solution to a final concentration of 50 µg/mL using the Diluent.
Injection Sequence (Self-Validating):
-
Blank (Diluent) - Checks for carryover and baseline anomalies.
-
Blank (Diluent)
-
SST Standard (50 µg/mL) - 6 consecutive injections to prove system precision.
-
Unknown Samples (up to 10 injections)
-
Bracketing Standard (50 µg/mL) - Ensures no retention time or response drift occurred during the run.
Figure 2: Self-validating injection sequence workflow for absolute quantitative confidence.
System Suitability and Method Validation (ICH Q2)
To ensure trustworthiness and regulatory compliance, the method must meet stringent System Suitability Testing (SST) criteria before any sample data is accepted. The method was validated according to ICH Q2(R1) guidelines.
Table 3: System Suitability Specifications (SST)
| Parameter | Acceptance Criteria | Scientific Justification |
| Retention Time ( | ~4.8 ± 0.2 min | Ensures the analyte elutes during the linear portion of the gradient. |
| Capacity Factor ( | > 2.0 | Proves the analyte is sufficiently retained and not eluting in the void volume ( |
| Tailing Factor ( | ≤ 1.5 | Confirms that secondary silanol interactions are successfully suppressed by the FA. |
| Theoretical Plates ( | > 10,000 | Validates the efficiency of the core-shell mass transfer kinetics. |
| %RSD of Area (n=6) | ≤ 2.0% | Demonstrates autosampler precision and detector stability. |
Table 4: Method Validation Summary
| Validation Parameter | Result / Range |
| Linearity Range | 1.0 µg/mL to 100.0 µg/mL |
| Correlation Coefficient ( | > 0.9995 |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N > 3) |
| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N > 10) |
| Accuracy (Recovery) | 98.5% - 101.2% across 3 concentration levels |
| Method Precision (Repeatability) | %RSD < 1.5% (n=6 sample preparations) |
Conclusion
The developed RP-HPLC method for 4,5-dichloro-2-isopropylpyridazin-3(2H)-one leverages the physical chemistry of the molecule to dictate the analytical parameters. By utilizing a core-shell C18 architecture to overcome the poor mass transfer of dense halogenated compounds, and an acidic aprotic mobile phase to disrupt dipole interactions, the method achieves sharp peak symmetry and high reproducibility. The integrated self-validating sequence ensures that all generated data is robust, trustworthy, and immediately applicable for pharmaceutical or agrochemical quality control.
References
- Trends in Sciences (ResearchGate), 2025.
- ACS Omega, 2020.
- ResearchGate, 2025.
Sources
Advanced Solvent Selection and Dissolution Protocols for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
Target Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction & Physicochemical Rationale
4,5-Dichloro-2-isopropylpyridazin-3(2H)-one (CAS 51659-96-2) is a highly specialized halogenated heterocyclic building block frequently utilized in the synthesis of novel agrochemicals and pharmaceutical intermediates. As of 2026, the demand for robust, high-throughput screening of such lipophilic intermediates requires precise solvent selection to prevent artifactual data in downstream biological or chemical assays.
The Causality of Solvation Thermodynamics
The dissolution of this specific pyridazinone derivative is thermodynamically governed by its high crystal lattice energy and pronounced lipophilicity.
-
Halogenation Effect: The di-chloro substitution at the 4 and 5 positions creates a highly electron-deficient aromatic system, significantly reducing the basicity of the pyridazine nitrogens. Consequently, the molecule cannot be readily protonated at physiological pH, rendering traditional pH-adjustment strategies (e.g., salt formation) ineffective.
-
Steric & Hydrophobic Bulk: The N-isopropyl group introduces steric hindrance that disrupts the formation of ordered water solvation shells.
-
Dipole Interactions: The ketone oxygen at the C-3 position acts as the primary hydrogen-bond acceptor.
Because aqueous solvation is entropically unfavorable (endothermic dissolution), optimal solubility requires solvents that engage in strong dipole-dipole interactions without the energetic penalty of aqueous cavity formation [2].
Table 1: Physicochemical Drivers of Solubility
| Structural Feature | Solvation Effect | Optimal Solvent Class |
| Pyridazinone Core | Aromatic, moderate polarity, H-bond acceptor at C=O | Polar Aprotic (DMSO, DMF) |
| 4,5-Dichloro Substitution | High lipophilicity, electron-withdrawing, disrupts H-bonding | Halogenated (DCM, Chloroform) |
| N-Isopropyl Group | Steric bulk, hydrophobic, prevents tight aqueous solvation shells | Ethers (THF), Co-solvents (PEG-400) |
Solvent Selection Matrix & Decision Tree
Selecting the correct solvent depends entirely on the downstream application. For in vitro biological assays, polar aprotic solvents are mandatory for creating high-concentration stock solutions [1]. For in vivo dosing, biocompatible co-solvents like Transcutol or PEG-400 are required to bridge the gap between lipophilicity and aqueous compatibility [4].
Decision tree for solvent selection based on molecular interactions and application.
Table 2: Recommended Solvent Matrix
| Solvent | Classification | Expected Solubility Range | Primary Application |
| DMSO | Polar Aprotic | > 50 mM | In vitro assay stocks, long-term storage |
| DCM | Halogenated | > 100 mM | Chemical synthesis, liquid-liquid extraction |
| PEG-400 | Co-solvent | 10 - 50 mM | In vivo formulation, solubilizer |
| PBS (pH 7.4) | Aqueous | < 50 µM | Biological assay media (requires DMSO carrier) |
Experimental Protocols
To ensure the trustworthiness of the solubility data, the following protocols are designed as self-validating systems . They incorporate strict vehicle controls and reference standards to differentiate true dissolution from artifactual supersaturation or buffer-induced precipitation.
Protocol A: High-Throughput Kinetic Solubility Screening (Turbidimetric Assay)
Kinetic solubility is the most appropriate metric for high-throughput in vitro assays in discovery, as it mimics the rapid dilution of compound stocks into biological buffers [1]. This protocol measures the light absorbance of precipitated particles at 620 nm [3].
Materials:
-
10 mM stock of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one in 100% HPLC-grade DMSO.
-
Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4.
-
96-well flat-bottom UV-transparent microplates.
Step-by-Step Methodology:
-
Serial Dilution: Prepare a 3-fold serial dilution of the 10 mM DMSO stock in pure DMSO to create a concentration gradient (e.g., 10 mM down to 0.03 mM).
-
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of DPBS (pH 7.4) in the 96-well plate. This yields a final test concentration range of 1 µM to 100 µM, maintaining a strict final DMSO concentration of 2% [1].
-
Self-Validation Controls:
-
Negative Control: 2 µL of pure DMSO in 98 µL of DPBS (establishes baseline buffer absorbance).
-
Positive Control: A known poorly soluble compound (e.g., Pyrene) to validate the precipitation detection limit [3].
-
-
Incubation: Seal the plate and incubate at 37°C for 2 hours on a microplate shaker at 300 RPM to simulate physiological assay conditions [1].
-
Readout: Measure absorbance at 620 nm using a microplate reader.
-
Data Analysis: The kinetic solubility limit is defined as the maximum concentration where the absorbance remains below a validated threshold (strictly defined as ≥ 1.5-fold over the DMSO-only vehicle control) [3].
Workflow for high-throughput turbidimetric kinetic solubility assay.
Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)
For late-stage preformulation, thermodynamic (equilibrium) solubility is required. This represents the absolute saturation point of the crystal lattice in a given solvent [2].
Step-by-Step Methodology:
-
Saturation: Add an excess amount (approx. 50 mg) of solid 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one to a sealed glass vial containing 1 mL of the target solvent (e.g., pure Transcutol or a Transcutol/Water binary mixture) [4].
-
Equilibration: Place the vial in an isothermal mechanical shaker at 298.2 K (25°C). Agitate at 500 RPM for 72 hours. Causality note: 72 hours is required for highly lipophilic halogenated heterocycles to overcome the kinetic barrier of dissolution and reach true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Carefully extract the supernatant.
-
Quantification: Dilute the supernatant appropriately in mobile phase and quantify the dissolved concentration using a validated HPLC-UV method against a known standard curve.
References
-
Evotec. "Turbidimetric Solubility Assay Factsheet." Evotec SE. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems." PubMed Central. Available at:[Link]
-
Domainex. "Turbidimetric (Kinetic) Solubility Assay." Domainex Ltd. Available at:[Link]
-
Longdom Publishing. "Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents." Journal of Physical Chemistry & Biophysics. Available at:[Link]
Using 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one as a scaffold for drug discovery
Executive Summary
This guide details the strategic application of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one (DCI-P) as a core scaffold for high-throughput library generation.[1] Unlike generic heterocycles, the DCI-P scaffold offers a "programmed" reactivity profile, allowing for sequential, regioselective functionalization. This note provides validated protocols for synthesizing the scaffold and executing a C4-Nucleophilic Substitution / C5-Cross-Coupling sequence to generate diverse, lead-like molecules targeting kinases (e.g., ITK, c-Met), COX-2, and PDE enzymes.
The Scaffold Advantage: "Programmed" Reactivity
The utility of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one lies in the electronic differentiation between the C4 and C5 positions.[1]
-
C4 Position (Electrophilic Hotspot): Located
to the carbonyl, this position functions as a vinylogous acyl chloride. It is highly activated toward Nucleophilic Aromatic Substitution ( ) by soft nucleophiles (amines, thiols). -
C5 Position (Latent Handle): While less reactive toward
after C4 substitution, the C5-chlorine bond remains electronically intact for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
N2-Isopropyl Group: Provides necessary lipophilicity (
modulation) and metabolic stability compared to N-methyl analogs, while improving solubility over N-phenyl variants.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Visualizing the Strategy
Figure 1: The "Programmed" Divergent Synthesis Workflow. The scaffold is built first, then functionalized sequentially at C4 and C5.
Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold (DCI-P)
Objective: Multi-gram scale synthesis of the core scaffold from inexpensive starting materials.
Reagents:
-
Mucochloric acid (1.0 eq)
-
Isopropyl hydrazine hydrochloride (1.0 eq)
-
Sodium Acetate (NaOAc) (1.0 eq) or
-
Solvent: Water or Ethanol/Water (1:1)
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve Mucochloric acid (16.9 g, 100 mmol) in water (150 mL) at room temperature.
-
Addition: Add Isopropyl hydrazine hydrochloride (11.0 g, 100 mmol) to the solution.
-
Buffering: Slowly add NaOAc (8.2 g, 100 mmol) or
to neutralize the HCl and facilitate cyclization. -
Reflux: Heat the mixture to reflux (100°C) for 3–5 hours. The reaction typically proceeds via the formation of a hydrazone intermediate which then cyclizes.
-
Work-up: Cool the reaction mixture to 0–5°C in an ice bath. The product, 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one , will precipitate as an off-white solid.[1]
-
Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from Ethanol/Water if necessary.
-
Validation: Confirm structure via
NMR (Isopropyl septet at ~5.1 ppm, C6-H singlet at ~7.8 ppm).
Yield Expectation: 75–85%.
Protocol B: Library Step 1 - Regioselective C4-Amination ( )
Objective: Introduce diversity at the C4 position using primary or secondary amines.[1]
Mechanism: The C4 carbon is highly electrophilic due to conjugation with the carbonyl. The reaction is highly regioselective for C4 over C5.
Reagents:
-
DCI-P Scaffold (1.0 eq)[1]
-
Amine (R-NH2) (1.2 eq)[1]
-
Base:
or DIPEA (2.0 eq) -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Procedure:
-
Dissolve DCI-P (1.0 mmol) in EtOH (5 mL).
-
Add the amine (1.2 mmol) and
(2.0 mmol). -
Reaction: Reflux at 80°C for 4–12 hours. Monitor by TLC (the product is usually more polar than the starting material).
-
Note: For highly nucleophilic amines (e.g., morpholine, pyrrolidine), room temperature stirring may suffice.
-
-
Work-up: Evaporate solvent. Resuspend residue in EtOAc, wash with water and brine. Dry over
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Product: 5-Chloro-2-isopropyl-4-(substituted-amino)pyridazin-3(2H)-one .
Regioselectivity Check:
-
C4-Substitution: The singlet proton signal for H-6 usually shifts slightly upfield but remains distinct (~7.5–7.7 ppm).[1]
-
C5-Substitution (Rare/Minor): If C5 were attacked, the H-4 proton would appear, but in this scaffold, the C4-Cl is the leaving group, so H-6 is retained.
Protocol C: Library Step 2 - C5-Suzuki Cross-Coupling
Objective: Functionalize the remaining C5-chloro handle with aryl/heteroaryl groups.[1]
Reagents:
-
C4-Substituted Intermediate (from Protocol B)[1] (1.0 eq)
-
Aryl Boronic Acid (
) (1.5 eq) -
Catalyst:
(5 mol%) or -
Base:
(2M aqueous, 3.0 eq) -
Solvent: DME/Water (3:1) or Dioxane/Water
Procedure:
-
In a microwave vial or pressure tube, combine the Intermediate (0.5 mmol), Boronic Acid (0.75 mmol), and solvent (4 mL).
-
Degas the solution with Nitrogen/Argon for 5 minutes.
-
Add the Pd catalyst and aqueous base.[1]
-
Reaction: Heat at 90–100°C (conventional) or 120°C (Microwave) for 30–60 minutes.
-
Work-up: Dilute with EtOAc, filter through Celite to remove Pd residues. Wash with water.[1][2]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Data Summary: Reactivity Profile
| Nucleophile / Reaction | Position | Conditions | Yield (Avg) | Notes |
| Primary Amines | C4 | EtOH, reflux, | 80-95% | Highly regioselective. |
| Secondary Amines | C4 | MeCN, reflux, | 75-90% | Steric bulk at amine may slow reaction. |
| Thiols (R-SH) | C4 | DMF, | 85-95% | Very fast reaction; excellent soft nucleophile. |
| Aryl Boronic Acids | C5 | Suzuki ( | 60-85% | Requires C4 to be substituted first for stability. |
| Alkynes | C5 | Sonogashira ( | 50-75% | Useful for extending the carbon skeleton. |
Case Study: Designing an ITK Inhibitor
Target: Interleukin-2-inducible T-cell Kinase (ITK) – a target for T-cell malignancies.[1]
Design Logic:
-
Scaffold: 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one.
-
Step 1 (C4): Introduce a solubilizing/H-bond accepting group.[1]
-
Step 2 (C5): Introduce the aromatic "warhead" or hydrophobic binder.
-
Reagent: 3-aminophenylboronic acid (followed by acrylamide coupling) or a specific biaryl boronic acid.[1]
-
Result: A 4,5-disubstituted pyridazinone that mimics the binding mode of known kinase inhibitors (e.g., Ibrutinib analogs), utilizing the pyridazinone carbonyl as a hinge binder.
-
References
-
Scaffold Synthesis & Regiochemistry
-
Biological Applications (ITK/Kinase)
- Title: "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase inhibitors."
- Source: Institute of Molecular and Transl
-
URL:[Link]
-
Suzuki Coupling on Pyridazinones
-
General Reactivity Review
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS analysis parameters for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
This guide outlines the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one (hereafter referred to as DCI-Pzn ).
This compound is a critical heterocyclic building block, primarily serving as an intermediate in the synthesis of mitochondrial electron transport inhibitor (METI) acaricides and insecticides, such as Pyridaben analogs. Its analysis is essential for purity assessment during organic synthesis and for residue monitoring in environmental or agricultural matrices.
Part 1: Chemical Context & Analytical Strategy
DCI-Pzn possesses two chlorine atoms and an N-isopropyl group on a pyridazinone ring. This structure dictates specific analytical behaviors:
-
Volatility: The molecule is semi-volatile and thermally stable up to ~300°C, making it an excellent candidate for GC analysis without derivatization.
-
Isotopic Signature: The presence of two chlorine atoms (
and ) creates a distinct isotopic cluster (M, M+2, M+4) with a specific intensity ratio (approx. 100:65:10), which serves as a powerful confirmation tool in MS. -
Polarity: The lactam (cyclic amide) functionality imparts moderate polarity. A non-polar to mid-polar column (5% phenyl) is the industry standard to prevent peak tailing.
Analytical Workflow Diagram
Caption: Operational workflow for the trace analysis and purity profiling of DCI-Pzn.
Part 2: Experimental Protocol
Sample Preparation
-
Solvent Selection: Ethyl Acetate (EtOAc) is the preferred solvent. It provides excellent solubility for chlorinated pyridazinones and focuses well on non-polar GC columns. Acetonitrile (ACN) is a viable alternative but may cause expansion issues in the GC liner if not carefully managed.
-
Standard Preparation:
-
Stock Solution: Dissolve 10 mg DCI-Pzn in 10 mL EtOAc (1000 ppm). Store at -20°C.
-
Working Standards: Serially dilute to 1, 5, 10, 25, and 50 ppm for calibration.
-
-
Internal Standard (IS): Use Phenanthrene-d10 or 1,3-Dichlorobenzene-d4 at 10 ppm to correct for injection variability.
GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Instrument | Agilent 7890/5977 (or equiv) | Standard single-quadrupole system. |
| Inlet | Split/Splitless, 250°C | High temp ensures rapid vaporization of the semi-volatile analyte. |
| Liner | Ultra Inert, Single Taper w/ Wool | Wool traps non-volatile synthesis byproducts; deactivation prevents degradation. |
| Injection | 1.0 µL | Standard volume to prevent column overload. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | 5% Phenyl phase provides ideal selectivity for halogenated aromatics. |
| Oven Program | 80°C (1 min) → 20°C/min → 200°C → 10°C/min → 300°C (3 min) | Slow ramp in the middle ensures separation from similar impurities. |
| Transfer Line | 280°C | Prevents condensation of the analyte before entering the MS. |
Mass Spectrometry (MS) Settings
-
Source Temperature: 230°C (Standard EI source).
-
Ionization Energy: 70 eV.
-
Acquisition Mode: SIM/Scan (Simultaneous).
-
Scan: 50–450 m/z (For purity profiling).
-
SIM (Selected Ion Monitoring): For trace quantitation.
-
Target Ions for SIM Mode:
| Ion Type | m/z (amu) | Origin/Fragment |
|---|
| Quantifier | 206.0 | Molecular Ion (
Part 3: Data Analysis & Interpretation
Identification Criteria
To confirm the presence of DCI-Pzn, the peak must satisfy three conditions:
-
Retention Time (RT): Matches the authentic standard within ±0.05 min.
-
Isotope Ratio: The abundance ratio of m/z 206 to 208 must be within 10% of the theoretical value (approx 100:64).
-
Fragmentation Pattern: Presence of the base pyridazinone core ions.
Fragmentation Pathway (Logic)
The electron impact (EI) spectrum is dominated by the stability of the aromatic pyridazinone ring.
-
Primary Cleavage: The N-isopropyl bond is the weakest link. Homolytic cleavage releases the isopropyl radical (mass 43), leaving the cation at m/z 163 (if Cl2 isotopes are 35).
-
Secondary Cleavage: Loss of a chlorine atom or CO (carbon monoxide) from the ring system.
Caption: Predicted EI fragmentation pathway for DCI-Pzn.
Part 4: Method Validation & Troubleshooting
Validation Parameters (Guidelines)
-
Linearity:
over the range of 1–50 ppm. -
Limit of Quantitation (LOQ): Typically ~0.05 ppm in clean solvent (SIM mode).
-
Carryover: Inject a solvent blank after the highest standard (50 ppm). Peak area in blank should be <0.5% of the LOQ.
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Tailing Peak | Active sites in liner or column. | Replace liner with "Ultra Inert" type; trim 10cm from column guard. |
| Poor Sensitivity | Source contamination or incorrect SIM ions. | Clean EI source; verify m/z 206/208 ratios. |
| Split Peaks | Solvent mismatch or injection error. | Ensure solvent (EtOAc) matches initial column temp polarity; check installation of column in inlet. |
| Missing M+2 Peak | Scan speed too fast or SIM window too narrow. | Widen SIM window to 0.5 amu; ensure dwell time >25ms. |
References
-
Agilent Technologies. (2024). GC/MS Analysis of Extractables and Leachables in Complex Matrices. Application Note.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification. Technical Guide.
-
Frontiers in Chemistry. (2022). An overview on the green synthesis and removal methods of pyridaben. Review Article.
-
University of Hertfordshire. (2026). Pyridaben (PPDB: Pesticide Properties DataBase).
-
Thermo Fisher Scientific. (2019). Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS. Application Note.
Scalable synthesis of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one for industrial application
Application Note: Scalable Synthesis of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one CAS Registry Number: 932-22-9 (Parent); Isopropyl derivative (Analogous to 1698-53-9 series) Application: Key intermediate for MET kinase inhibitors (e.g., Resmetirom analogs) and pyridazinone-based herbicides (e.g., Pyridaben precursors).[1][2][3][4]
The Industrial Challenge: The synthesis of N-substituted-4,5-dihalopyridazinones typically faces two main bottlenecks:
-
Regioselectivity: Direct alkylation of the parent 4,5-dichloropyridazin-3(2H)-one often yields a mixture of N-alkylation (desired) and O-alkylation (undesired) products, requiring tedious chromatographic separation.[1][2][3][4]
-
Scalability: The "classic" route using mucochloric acid and hydrazine salts in strong mineral acid reflux works well for methyl derivatives but suffers from severe degradation and low yields (approx. 40-50%) when applied to bulky alkyl groups like isopropyl or tert-butyl, due to acid-catalyzed hydrolysis and ring opening.[1][2][3][4]
The Solution: This protocol details a Convergent Cyclization Strategy . Instead of alkylating the heterocycle, we construct the ring around the isopropyl group using Isopropylhydrazine Hydrochloride and Mucochloric Acid under pH-controlled conditions.[1] This approach guarantees regioselectivity (N2-substitution) and, by buffering the reaction, suppresses the hydrolytic decomposition observed in legacy protocols, boosting isolated yields to >85%.[1]
Part 2: Detailed Synthetic Protocols
Workflow Overview
Figure 1: Convergent synthesis workflow avoiding post-cyclization alkylation.
Protocol A: Preparation of Isopropylhydrazine Hydrochloride (Upstream)
Rationale: Commercial isopropylhydrazine is expensive and unstable as the free base.[1] Synthesizing the hydrochloride salt in-situ is cost-effective and safer.[2][3][4]
Reagents:
Procedure:
-
Salt Formation: Charge a glass-lined reactor with Hydrazine Hydrate (1.0 eq). Maintain temperature at 30°C.
-
Acidification: Dropwise add HCl (30%) until pH reaches 6.5–7.0. Caution: Exothermic.[1][3][4]
-
Dehydration: Heat to 80°C under reduced pressure (0.1 MPa) to remove water, yielding solid hydrazine monohydrochloride.[1][3]
-
Alkylation: Add Isopropyl Alcohol (3.5 eq) to the salt. Seal the reactor (Autoclave).
-
Reaction: Heat to 115°C (Pressure ~0.6 MPa) for 3 hours.
-
Workup: Cool to 55°C. Distill off excess IPA. The residue is Isopropylhydrazine Hydrochloride.[3][5][6]
-
Validation: Check purity via titration (Target >98%).
Key Metric: This step typically achieves 95% yield , significantly reducing the Cost of Goods (COGS) compared to purchasing the raw material.[1][7]
Protocol B: Buffered Cyclization to Target Molecule
Rationale: Direct reaction in water/HCl leads to low yields for isopropyl derivatives.[1][3][4] We use a buffered aqueous-ethanol system to favor the cyclization kinetics over hydrolysis.
Reagents:
-
Isopropylhydrazine Hydrochloride (1.05 eq) [From Protocol A][1][2][3]
-
Sodium Acetate (anhydrous) or Sodium Carbonate (1.1 eq)[1][2][3]
Step-by-Step Methodology:
-
Dissolution:
-
In a jacketed reactor, dissolve Mucochloric Acid (16.9 g, 100 mmol) in 100 mL Ethanol .
-
In a separate vessel, dissolve Isopropylhydrazine HCl (11.6 g, 105 mmol) in 100 mL Water .
-
-
Mixing & Buffering:
-
Cool the Mucochloric Acid solution to 0–5°C .
-
Slowly add the Isopropylhydrazine solution to the reactor.
-
Critical Step: Add Sodium Acetate (9.0 g) portion-wise.[1][3] Monitor pH; maintain between 4.0 and 5.0 .
-
Mechanism:[1][2][3][4][8][9] The base neutralizes the HCl released from the hydrazine salt, preventing the pH from dropping too low (which degrades the product) or rising too high (which opens the mucochloric acid ring).[1]
-
-
Cyclization:
-
Isolation:
-
Purification:
Expected Results:
-
Appearance: White to pale yellow crystalline powder.[1][3][4]
-
Melting Point: 93–95°C (Distinct from the N-H parent mp ~200°C).[1]
Part 3: Data & Validation
Table 1: Process Parameters & Critical Limits
| Parameter | Optimized Value | Critical Limit (Failure Mode) |
| Reaction pH | 4.0 – 5.0 | < 2.0 (Hydrolysis) / > 7.0 (Ring Opening) |
| Temperature | 50°C | > 80°C (Formation of Tarry Byproducts) |
| Stoichiometry | 1.05 eq Hydrazine | < 1.0 eq (Incomplete Conversion) |
| Solvent System | EtOH/Water (1:[1][2][3][4]1) | Pure Water (Solubility issues reduce yield) |
Analytical Confirmation (Self-Validating System):
-
1H NMR (300 MHz, CDCl3):
-
Regiochemistry Check: The absence of an N-H broad singlet (usually >10 ppm) confirms N-alkylation.[1][2][3][4] The chemical shift of the isopropyl CH (5.27 ppm) is characteristic of N-substitution rather than O-substitution (which would be further downfield).[1][2][4]
Part 4: Safety & Industrial Hygiene
Hydrazine Handling:
-
Hazard: Hydrazines are potent hepatotoxins and suspected carcinogens.[1][3]
-
Control: All handling of Protocol A must occur in a closed system or Class II Biosafety Cabinet.
-
Destruction: Quench waste streams with dilute hypochlorite (bleach) to oxidize residual hydrazines before disposal.[1][3]
Mucochloric Acid:
References
-
Synthesis of Isopropylhydrazine: Li, Y. (2017).[1][3] Synthetic method for isopropyl hydrazine. CN Patent 105017064B.[4] Link
-
Mucochloric Acid Cyclization Chemistry: Yoon, Y. J., et al. (2014).[1] Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140.[1][10] Link
-
Industrial Pyridazinone Synthesis: Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone. EP Patent 0169375B1.[4] Link
-
Imaging Agents & Isopropyl Derivatives: Pyridine-3(2H)-one derivatives as imaging agents. WO Patent 2014026079A2.[4] Link
Sources
- 1. EP0169375B1 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone - Google Patents [patents.google.com]
- 2. 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydro-pyridazin-3-ylmethyl)-phenyl]-[1,2,4]triazine-3,5-dione | C17H15Cl2N5O3 | CID 15981241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5-Dichloro-3(2H)-pyridazinone | 932-22-9 [chemicalbook.com]
- 4. 932-22-9|4,5-Dichloro-3(2H)-pyridazinone|BLD Pharm [bldpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. usitc.gov [usitc.gov]
- 7. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105017064B - A kind of synthetic method of isopropyl hydrazine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. tdcommons.org [tdcommons.org]
- 12. WO2014026079A2 - Compositions, methods, and systems of the synthesis and use of imaging agents - Google Patents [patents.google.com]
Formulation techniques for agrochemicals containing 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
Physicochemical Profiling & Formulation Rationale
The active ingredient (AI) 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is a highly lipophilic, crystalline halogenated pyridazinone derivative. In agrochemical development, the physicochemical properties of the AI—specifically its low aqueous solubility, high melting point, and high octanol-water partition coefficient (
Historically, highly lipophilic AIs were formulated as Emulsifiable Concentrates (ECs). However, dissolving this specific pyridazinone scaffold requires aggressive, high-VOC (Volatile Organic Compound) solvents, which pose phytotoxicity risks and environmental hazards. Therefore, modern formulation science dictates the use of solid-dispersion systems: Suspension Concentrates (SC) and Water Dispersible Granules (WG) . These formulations suspend the solid AI in a continuous phase (water for SC, air/binder for WG), allowing for high AI loading (up to 600 g/L or 60% w/w) while maintaining an excellent environmental and operator safety profile.
Mechanism of Action & Bioavailability Context
Pyridazinone derivatives are widely recognized in agrochemistry for their potent biological activity. Depending on specific substitutions, they typically act either as Photosystem II (PSII) inhibitors or by inhibiting phytoene desaturase (PDS) in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and the depletion of protective carotenoids, resulting in the rapid photobleaching of chlorophyll under UV light[1]. Furthermore, the lipophilic nature of the pyridazinone ring strongly interacts with soil organic matter and clay minerals, which governs its leaching profile and residual activity [2].
Formulation Causality: To maximize biological efficacy, the formulation must overcome the AI's low solubility. By milling the AI to a particle size distribution where
Figure 1: Parallel formulation workflows for SC and WG solid-dispersion systems.
Protocol 1: Development of a 400 g/L Suspension Concentrate (SC)
Suspension Concentrates are thermodynamically unstable systems. The primary failure modes are Ostwald ripening (crystal growth driven by solubility differentials) and syneresis (phase separation/bleeding). To engineer a self-validating, stable SC, we utilize a dual-surfactant system combined with a biopolymer rheology modifier.
Materials & Reagents
-
Active Ingredient: 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one (40.0% w/w)
-
Polymeric Dispersant: Polycarboxylate ether (e.g., Atlox™ 4913) (3.0% w/w) - Provides robust steric hindrance.
-
Wetting Agent: Naphthalene sulfonate condensate (1.0% w/w) - Lowers surface tension for rapid particle wetting.
-
Antifreeze: Propylene Glycol (5.0% w/w)
-
Rheology Modifier: Xanthan Gum (0.2% w/w) - Creates a yield-stress fluid to prevent sedimentation.
-
Biocide & Antifoam: Isothiazolinone & Silicone emulsion (0.5% w/w)
-
Continuous Phase: Deionized Water (Q.S. to 100%)
Step-by-Step Methodology
-
Preparation of the Mill Base: In a high-shear mixer (e.g., Silverson), combine water, propylene glycol, wetting agent, and the polymeric dispersant. Mix at 3,000 RPM for 5 minutes.
-
AI Incorporation: Slowly add the raw crystalline pyridazinone AI into the vortex. Continue high-shear mixing for 15 minutes until a homogeneous, lump-free slurry is formed. Causality: Pre-dispersion prevents the formation of dry-core agglomerates that would otherwise block the bead mill.
-
Wet Milling: Transfer the slurry to a horizontal bead mill loaded with 1.0 mm Yttrium-Stabilized Zirconia (YSZ) beads (80% chamber fill). Mill at a tip speed of 10 m/s.
-
In-Process Quality Control (QC): After 2 passes, sample the slurry and measure the particle size distribution (PSD) via Laser Diffraction. Continue milling until
and . -
Let-Down Phase: Transfer the milled dispersion to a low-shear paddle mixer. Slowly add a 2% pre-hydrated xanthan gum gel and the biocide. Mix at 300 RPM for 30 minutes to establish the final rheological network.
Figure 2: Mechanism of steric stabilization preventing Ostwald ripening in SC formulations.
Protocol 2: Development of 60% Water Dispersible Granules (WG)
While SCs are highly effective, Water Dispersible Granules (WGs) eliminate the aqueous continuous phase entirely. This completely bypasses Ostwald ripening during storage, offering superior shelf-life across extreme temperature fluctuations. We utilize Fluid Bed Granulation over pan/extrusion methods because it yields highly porous granules. When introduced to the farmer's spray tank, water rapidly penetrates these pores via capillary action, leading to instantaneous disintegration.
Materials & Reagents
-
Active Ingredient: 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one (60.0% w/w)
-
Dispersant/Binder: Sodium lignosulfonate (12.0% w/w) - Acts as both a particle binder in the dry state and a dispersant in the wet state.
-
Wetting Agent: Sodium lauryl sulfate (SLS) (2.0% w/w)
-
Disintegrant: Ammonium sulfate (5.0% w/w) - Dissolves rapidly in water, creating voids that shatter the granule.
-
Carrier/Filler: Kaolin clay (Q.S. to 100%)
Step-by-Step Methodology
-
Dry Milling: Blend the AI, wetting agent, disintegrant, and carrier. Process the dry mixture through an Air Jet Mill until the
is reduced to . Causality: The primary particle size of the dry powder dictates the suspensibility of the product after the granule disintegrates in the spray tank. -
Binder Preparation: Dissolve the sodium lignosulfonate in deionized water to create a 20% w/w binder solution.
-
Fluid Bed Agglomeration: Load the milled powder into the fluid bed granulator. Fluidize the bed with inlet air heated to 60°C. Atomize the binder solution onto the fluidized powder bed using a top-spray nozzle at a rate of 15 mL/min.
-
Drying & Classification: Once agglomeration is complete, cease the binder spray but maintain fluidization with 70°C air until the product moisture content drops below 1.5%. Sieve the granules to isolate the 0.5 mm to 1.5 mm fraction.
Quantitative Data & Quality Control Specifications
To ensure field-readiness and regulatory compliance, both formulations must be validated against standardized FAO/WHO specifications for pesticides [3]. The table below summarizes the critical QC parameters and the self-validating targets required for batch release.
| Quality Control Parameter | 400 g/L SC Target | 60% WG Target | Analytical Method / Causality |
| Particle Size ( | Laser Diffraction. Ensures optimal biological surface area. | ||
| Suspensibility | Gravimetric (CIPAC MT 184). Validates steric stabilization. | ||
| Wetting Time | N/A (Liquid) | CIPAC MT 53.3. Ensures rapid tank-mix compatibility. | |
| Zeta Potential | N/A | Electrophoretic Light Scattering. Confirms electrostatic repulsion. | |
| Viscosity (Apparent) | N/A | Brookfield Viscometer (20 RPM). Confirms yield stress network. | |
| Accelerated Storage | No hard packing | No caking | 14 days at 54°C (CIPAC MT 46.3). Simulates 2-year shelf life. |
References
-
Ben-Aziz, A., & Koren, E. (1974). Interference in Carotenogenesis as a Mechanism of Action of the Pyridazinone Herbicide Sandoz 6706: Accumulation of C-40 Carotenoid Precursors Inhibition of β-Carotene Synthesis and Enhancement of Phytoene Epoxidation. Plant Physiology, 54(6), 916–920.[Link]
-
Undabeytia, T., Nir, S., & Rubin, B. (2000). Organo-Clay Formulations of the Hydrophobic Herbicide Norflurazon Yield Reduced Leaching. Journal of Agricultural and Food Chemistry, 48(10), 4767–4773.[Link]
-
Food and Agriculture Organization of the United Nations (FAO) & World Health Organization (WHO). (2016). Manual on development and use of FAO and WHO specifications for pesticides.[Link]
Troubleshooting & Optimization
Troubleshooting solubility issues with 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
Solubility & Handling Troubleshooting Guide
Executive Summary
4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is a halogenated pyridazinone derivative, primarily utilized as a scaffold in the synthesis of agrochemicals (e.g., herbicides like Pyridaben analogs) and pharmaceutical intermediates.[1][2][3][4][5]
Structurally, the compound features a lipophilic isopropyl group at the
This guide provides authoritative solutions to these specific challenges, grounded in the physicochemical properties of the dichloropyridazinone class.
Part 1: Physicochemical Solubility Profile
The following data summarizes the solubility behavior of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one based on structural analogs (e.g., 4,5-dichloro-3(2H)-pyridazinone) and functional group analysis.
| Solvent Class | Solvent Example | Solubility Rating | Application Notes |
| Dipolar Aprotic | DMSO, DMF | Excellent (>50 mM) | Primary Vehicle. Use for stock solutions (10–100 mM). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Ideal for extraction, normal-phase chromatography, and NMR ( |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Good | Suitable for recrystallization and TLC mobile phases. |
| Alcohols | Methanol, Ethanol | Moderate | Solubility decreases significantly with temperature; often requires heating. |
| Aqueous | Water, PBS, Cell Media | Negligible (<10 µM) | Critical Failure Point. Requires cosolvents or carriers (BSA/Cyclodextrins). |
| Alkanes | Hexanes, Heptane | Poor | Used as an anti-solvent to induce crystallization. |
Part 2: Troubleshooting & FAQs
Section A: Biological Assays & Aqueous Formulations
Q1: I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into cell culture media, I see a fine white precipitate. Why? Diagnosis: This is a classic "Solvent Shock" phenomenon. The compound is highly hydrophobic (LogP > 2.5 estimated). When a concentrated DMSO droplet hits the aqueous media, the DMSO diffuses away instantly, leaving the hydrophobic molecules stranded in water, where they rapidly aggregate and crystallize.
Corrective Protocol: The "Step-Down" Serial Dilution Do not jump directly from 100% DMSO to 0.1% DMSO in media.
-
Intermediate Step: Dilute your 10 mM stock 1:10 into pure Ethanol or a 50:50 DMSO:PBS mixture (if stability allows) to create a 1 mM working solution.
-
Final Dilution: Pipette this working solution into the media while vortexing the media.
-
Carrier Addition: Pre-supplement the media with 0.1% BSA (Bovine Serum Albumin). The albumin acts as a "molecular chaperone," binding the lipophilic pyridazinone and preventing crystal nucleation.
Q2: Can I use cyclodextrins to improve solubility?
Answer: Yes. The isopropyl group and the planar pyridazinone ring fit well into the hydrophobic cavity of
-
Protocol: Prepare a 20% (w/v) HP
CD stock solution in water. Use this vehicle to dilute your DMSO stock. The inclusion complex will significantly increase the apparent aqueous solubility and bioavailability.
Section B: Chemical Synthesis & Purification
Q3: I am trying to react this compound with a nucleophile, but the reaction is slow. What solvent should I use?
Answer: The 4,5-dichloro moiety is susceptible to Nucleophilic Aromatic Substitution (
-
Recommended Solvent: Anhydrous DMF or Acetonitrile .
-
Reasoning: These polar aprotic solvents solvate the cationic counterion of your nucleophile (e.g.,
in ), leaving the nucleophilic anion "naked" and more reactive. Protic solvents like ethanol will solvate the nucleophile, reducing its reactivity.
Q4: How do I purify the compound if it co-elutes with impurities? Answer: Since the compound is chlorinated and lipophilic, it behaves well on silica gel.
-
TLC Mobile Phase: Hexanes:Ethyl Acetate (start at 8:2 and increase polarity).
-
Visualization: The pyridazinone ring is UV active. Use UV lamp at 254 nm.
-
Recrystallization: If chromatography is difficult, dissolve the crude solid in hot Ethyl Acetate and add Hexanes dropwise until turbid. Cool slowly to 4°C.
Section C: Analytical Chemistry
Q5: Which solvent should I use for NMR? Answer:
- (Chloroform-d): Best for resolution. The compound is usually soluble enough, and the solvent peak (7.26 ppm) rarely interferes with the pyridazinone protons.
- : Use if the compound is particularly stubborn or if you are looking for exchangeable protons (though this molecule has no N-H if the N2 is isopropylated). Note that DMSO is hygroscopic; water peaks may obscure signals around 3.3 ppm.
Part 3: Visual Workflows
Workflow 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the appropriate solvent system based on the experimental application.
Workflow 2: The "Step-Down" Dilution Protocol
Caption: Systematic dilution method to prevent precipitation of lipophilic pyridazinones in aqueous media.
Part 4: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73247, 4,5-Dichloro-3(2H)-pyridazinone. Retrieved from [Link]
-
Note: Provides physicochemical data for the parent scaffold, serving as the baseline for solubility predictions of the isopropyl derivative.
-
-
-
Note: Validates solvent selection (Dioxane, Alcohols) for chlorinated heterocyclic intermediates.
-
-
-
Note: Authoritative source for troubleshooting compound precipitation in media and the use of carrier proteins.
-
-
-
Note: Confirms the crystalline nature and melting point range of the dichloropyridazinone class.
-
Sources
Technical Support Center: Purification of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one .
This compound is a critical intermediate in the synthesis of various agrochemicals (such as chloridazon analogs) and pharmaceutical active ingredients. It is typically synthesized via the condensation of mucochloric acid with isopropylhydrazine, or by the N-alkylation of 4,5-dichloro-3(2H)-pyridazinone[1],[2]. Because the crude reaction mixture often contains unreacted mucochloric acid, colored polymeric byproducts, and minor regioisomers, a highly controlled recrystallization protocol is mandatory to achieve >99% purity.
Recrystallization Workflow & Mechanistic Pathway
The following diagram outlines the optimized thermodynamic and kinetic pathway for purifying this specific pyridazinone derivative.
Fig 1. Mechanistic workflow for the recrystallization of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one.
Troubleshooting Guides & FAQs
Q: During cooling, my product "oils out" (forms a biphasic liquid mixture) instead of forming discrete crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute in the chosen solvent system is lower than the saturation temperature. The 4,5-dichloro-2-isopropylpyridazin-3(2H)-one molecule has a polar lactam core but is heavily shielded by lipophilic chlorine and isopropyl groups. If you are using a highly polar solvent mixture (like methanol/water), the compound will phase-separate before it nucleates. Causality & Fix: Switch to absolute ethanol. Ethanol provides an optimal temperature-dependent solubility gradient for 4,5-dichloro-3(2H)-pyridazinone derivatives[3]. If oiling still occurs in ethanol, you are cooling the system too rapidly, exceeding the metastable zone width. Reheat the mixture until homogeneous, then cool at a strictly controlled rate of 0.5°C/min, and introduce a seed crystal at 45°C.
Q: My crude product is dark brown/black due to mucochloric acid degradation products. Will recrystallization alone remove this? A: No. The dark color originates from highly conjugated, polymeric byproducts formed during the high-temperature hydrazine condensation step[1]. These polymers can become trapped within the crystal lattice of your product during nucleation. Causality & Fix: You must incorporate an activated carbon (charcoal) treatment during the hot dissolution phase. The porous structure of activated carbon selectively adsorbs high-molecular-weight conjugated systems while leaving the monomeric pyridazinone in solution.
Q: Why is my isolated yield so low (<50%) after filtration? A: Low recovery is almost always a function of poor solvent volume calculation or improper washing techniques. 4,5-dichloro-2-isopropylpyridazin-3(2H)-one retains moderate solubility in ethanol even at room temperature. Causality & Fix: Limit your primary dissolution solvent to the absolute minimum required at boiling (approx. 3-4 mL per gram of crude). Furthermore, when washing the filter cake, you must use ice-cold solvent. Washing with ambient-temperature solvent will dissolve a significant mass of your purified product.
Self-Validating Experimental Protocol
This protocol utilizes absolute ethanol, which is the literature-standard solvent for the purification of halogenated pyridazinones[3],[4].
Phase 1: Hot Dissolution & Decolorization
-
Weigh your crude 4,5-dichloro-2-isopropylpyridazin-3(2H)-one and transfer it to a round-bottom flask equipped with a reflux condenser.
-
Add absolute ethanol at a ratio of 3.5 mL per 1.0 g of crude solid.
-
Heat the suspension to 75°C (mild reflux) using an oil bath or heating mantle until the solid completely dissolves.
-
Mechanistic Step: Temporarily remove the heat source to stop the boiling. Add 5% w/w activated carbon (Norit or equivalent). Caution: Adding carbon to a vigorously boiling solution will cause explosive bumping.
-
Resume heating and reflux for 15 minutes to allow maximum adsorption of polymeric impurities.
Phase 2: Hot Filtration (Validation Checkpoint) 6. Pre-heat a Buchner funnel and filter flask to prevent premature crystallization in the stem. 7. Filter the hot suspension rapidly through a tightly packed pad of Celite to remove the activated carbon. 8. Validation: Inspect the filtrate. It should be pale yellow or colorless. If the solution remains dark brown, the carbon capacity was exceeded. Self-Correction: Re-treat the filtrate with an additional 2% w/w activated carbon and filter again before proceeding.
Phase 3: Controlled Crystallization 9. Transfer the validated, hot filtrate to an Erlenmeyer flask. 10. Allow the solution to cool ambiently to room temperature (approx. 20-25°C) over 1 hour. Do not agitate the flask; mechanical shock can induce rapid, impure precipitation. 11. Once the flask reaches room temperature and heavy crystallization is observed, transfer the flask to an ice-water bath (0-4°C) for an additional 2 hours to drive the equilibrium toward maximum yield.
Phase 4: Isolation & Drying 12. Isolate the white/off-white crystals via vacuum filtration. 13. Wash the filter cake with a minimal volume (0.5 mL per gram of product) of ice-cold absolute ethanol. 14. Dry the crystals in a vacuum oven at 45°C (at <10 mbar) for 12 hours to remove residual solvent trapped in the crystal lattice.
Quantitative Data: Solvent Selection Matrix
To aid in process optimization, the following table summarizes the thermodynamic performance of various solvent systems for the recrystallization of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one.
| Solvent System | Solubility (20°C) | Solubility (75°C) | Expected Yield | Expected Purity | Mechanistic Rationale & Notes |
| Absolute Ethanol | Low | High | 80 - 85% | >99.0% | Optimal. Perfect balance of polarity for the lactam core; excellent temperature gradient[3]. |
| Hexane / EtOAc (3:1) | Moderate | Very High | 65 - 70% | 98.5% | Good alternative if starting material is heavily contaminated with non-polar aliphatic impurities. |
| Methanol / Water (8:2) | Very Low | Moderate | 85 - 90% | 95.0% | Not Recommended. High risk of oiling out due to the hydrophobic isopropyl and dichloro groups. |
| Toluene | High | Very High | < 40% | N/A | Not Recommended. The compound is too soluble at cold temperatures, leading to massive yield loss. |
References
- Synthesis and chemistry of pyridazin-3(2H)
- An In-Depth Technical Guide to the Synthesis of Chloridazon Source: Benchchem URL
- Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening Source: Semantic Scholar URL
- Source: FLORE (University of Florence)
Sources
Technical Support Center: Minimizing By-products in 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for minimizing by-products in nucleophilic substitution reactions involving 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one. As Senior Application Scientists, we understand the critical importance of reaction specificity and yield in the synthesis of novel chemical entities. This resource is designed to address common challenges and provide actionable solutions based on established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in substitution reactions with 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one?
The primary by-products in these reactions typically arise from three main pathways:
-
Disubstitution: Reaction of the nucleophile at both the C4 and C5 positions of the pyridazinone ring.
-
Hydrolysis: Reaction with residual water in the solvent or reagents, leading to the formation of hydroxy-pyridazinone derivatives.
-
Solvent-Adduct Formation: In certain cases, the solvent itself can act as a nucleophile, leading to the formation of undesired adducts.
Q2: How does the regioselectivity of the substitution reaction (C4 vs. C5) influence by-product formation?
The electronic and steric environment of the 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one ring dictates the regioselectivity of nucleophilic attack. The C4 position is generally more electron-deficient and sterically accessible, making it the preferred site for initial substitution. However, several factors can influence this selectivity and lead to the formation of a mixture of C4- and C5-substituted isomers, as well as disubstituted products. These factors include the nature of the nucleophile, the solvent, the base used, and the reaction temperature.[1][2]
Q3: What is the general mechanism for nucleophilic aromatic substitution (SNAr) on the pyridazinone ring?
The substitution reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of a nucleophile to the electron-deficient pyridazinone ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The subsequent departure of a chloride ion restores the aromaticity of the ring, yielding the substituted product.
Sources
Stability of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one under hydrolytic conditions
Topic: Hydrolytic Stability & Degradation Profiles Ticket ID: #PYR-HYD-452 Status: Active Role: Senior Application Scientist
Executive Summary: The Stability Profile
4,5-Dichloro-2-isopropylpyridazin-3(2H)-one exhibits a distinct stability profile governed by the electron-deficient nature of the pyridazinone ring and the "vinylogous acid chloride" character of the C-4/C-5 positions.
-
Acidic/Neutral Conditions (pH 1–7): High Stability. The molecule is generally resistant to hydrolysis at room temperature. The lactam ring remains intact, and the chlorine atoms are stable against weak nucleophilic attack.
-
Basic Conditions (pH > 9): Labile. The compound undergoes Nucleophilic Aromatic Substitution (
) . Hydroxide ions ( ) attack the electrophilic carbons (C-4 or C-5), leading to the displacement of a chloride atom and the formation of hydroxy-pyridazinone species. -
Critical Insight: The reaction is regioselective but not regiospecific . Depending on the temperature and the steric bulk of the N-isopropyl group, you may observe a mixture of 4-hydroxy and 5-hydroxy isomers, often referred to as the "Twin Peak" problem in HPLC analysis.
Troubleshooting Guides (Q&A)
Module A: The "Twin Peak" Phenomenon (Regioselectivity)
User Question: "I see two closely eluting peaks in my HPLC chromatogram after exposing the compound to pH 10 buffer. Is this a purity issue?"
Scientist Response: This is likely not a starting material purity issue but a regioselectivity outcome of the hydrolysis.
The Mechanism: The pyridazinone ring contains two electrophilic centers: C-4 and C-5.
-
Electronic Control: The carbonyl group at C-3 makes C-4 electron-deficient (similar to an
-unsaturated ketone). -
Steric Control: The N-isopropyl group at position 2 provides steric bulk. This can hinder nucleophilic attack at C-3/C-4, potentially directing the incoming hydroxyl group to C-5.
However, under thermodynamic control (high temperature/strong base), the ratio may shift. You are likely observing the 4-hydroxy and 5-hydroxy isomers.
Diagnostic Workflow: To confirm, run the following LC-MS check:
-
Reactant Mass: [M+H]+ ~ 207/209 Da (Cl2 pattern).
-
Product Mass: [M+H]+ ~ 189/191 Da (Loss of Cl, Gain of OH).
-
Result: If both peaks show the 189 Da mass, they are regioisomers.
Module B: Unexpected Degradation in "Neutral" Solvents
User Question: "My stock solution in methanol/water (50:50) is degrading over time, even though the pH is near 7. Why?"
Scientist Response: While the "bulk" pH is neutral, local micro-environmental factors can trigger degradation:
-
Nucleophilic Solvent: Methanol itself is a nucleophile. Over long storage, methoxylation (
with ) can occur, especially if trace base is present from glassware cleaning. -
Photolysis: Pyridazinones can be photosensitive. If your clear vials are on a benchtop, UV light can facilitate radical dechlorination or ring contraction.
Corrective Action:
-
Store stock solutions in amber glass .
-
Switch to Acetonitrile/Water (Acetonitrile is non-nucleophilic).
-
Buffer the aqueous phase to pH 5.0 (Acetate buffer) to maximize stability.
Visualizing the Pathway
The following diagram illustrates the competition between C-4 and C-5 attack pathways during hydrolysis.
Caption: Divergent
Standard Operating Procedure (SOP): Hydrolytic Stress Test
Objective: To determine the half-life (
Reagents:
-
Buffer: 50 mM Borate Buffer (pH 9.0).
-
Solvent: Acetonitrile (HPLC Grade).
-
Internal Standard: Caffeine (or structurally similar non-reactive pyridazine).
Protocol:
| Step | Action | Technical Rationale |
| 1 | Prepare a 1 mM stock solution of the analyte in Acetonitrile. | Ensures solubility; ACN prevents solvolysis artifacts. |
| 2 | Pre-heat Borate Buffer to 40°C in a distinct amber vial. | Thermostating prevents temperature lag errors in kinetic data. |
| 3 | Spike stock into buffer (Final conc: 50 µM, <5% organic). | Low organic % prevents solvent effects from masking hydrolysis rates. |
| 4 | Timepoints: 0, 1, 4, 8, 24, and 48 hours. | Logarithmic spacing captures early rapid degradation. |
| 5 | Quench: Aliquot 100 µL into 100 µL of 1% Formic Acid in ACN. | CRITICAL: Acidification stops the |
| 6 | Analyze via HPLC-UV (254 nm) or LC-MS. | 254 nm is the absorption max for the pyridazinone core. |
Analytical Data Reference (Simulated)
When analyzing hydrolytic degradation, use these parameters to identify species.
| Compound Species | Relative Retention Time (RRT) | Mass Shift ( | Characteristics |
| Parent | 1.00 | 0 | Doublet isotope pattern (Cl2) |
| 5-OH Isomer | 0.65 - 0.75 | -18 | More polar; usually the major peak in basic hydrolysis. |
| 4-OH Isomer | 0.75 - 0.85 | -18 | Elutes between 5-OH and Parent; often minor due to steric hindrance. |
| Ring Open | < 0.30 | Variable | Rare; requires harsh conditions (e.g., 6M NaOH, 100°C). |
References
-
Regioselectivity in Pyridazinones
- Yoon, Y. J., et al. "Nucleophilic substitution of 4,5-dichloro-3(2H)-pyridazinones." Journal of Heterocyclic Chemistry.
-
Analytical Separation of Isomers
- Evaluation of HPLC stationary phases for separating positional isomers of hydroxy-pyridazinones.
-
Hydrolysis Mechanisms (General)
Sources
Optimizing temperature for nucleophilic attack on 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Temperature Optimization for
Executive Summary & Mechanistic Insight
The nucleophilic modification of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one is governed by the principles of regioselective Nucleophilic Aromatic Substitution (
The Core Directive: In almost all standard conditions (amines, alkoxides, thiols), the C4 position is the site of kinetically controlled attack.
-
Why C4? The C4 carbon is vinylogous to the C3 carbonyl. The carbonyl group exerts a strong electron-withdrawing effect (
and effects), significantly lowering the LUMO energy at C4 compared to C5. The C5 position is less activated, resembling a standard aryl chloride. -
The Role of Temperature: Temperature acts as the "gatekeeper" for selectivity and conversion.
-
Low Temperature (
C): Essential for highly reactive nucleophiles (e.g., alkoxides, thiolates) to prevent bis-substitution or decomposition. -
Moderate Temperature (40–80
C): Required for neutral nucleophiles (e.g., primary/secondary amines) to overcome the activation energy barrier without forcing attack at the deactivated C5 position. -
High Temperature (
C): Risks promoting thermodynamic equilibration, hydrolysis (if moisture is present), or attack at C5 (leading to 4,5-disubstituted byproducts).
-
Critical Decision Framework (Visualized)
The following diagram illustrates the decision logic for temperature selection based on nucleophile strength and desired outcome.
Figure 1: Decision tree for optimizing reaction conditions based on nucleophile reactivity.
Technical Support & Troubleshooting (Q&A)
Category 1: Reaction Rate & Conversion
Q1: I am reacting a secondary amine (e.g., morpholine) with the scaffold in ethanol at RT, but conversion is stalled at 20% after 24 hours. Should I add a stronger base?
-
Diagnosis: Secondary amines are moderately nucleophilic. At Room Temperature (RT), the energy provided is often insufficient to overcome the activation barrier for
at C4, especially with the steric bulk of the N-isopropyl group nearby. -
Solution: Do not add a strong base immediately (this risks hydrolysis). Instead, increase the temperature .
-
Protocol: Switch solvent to Ethanol or Isopropanol and heat to reflux (78–82
C) . -
Why: Refluxing alcohol facilitates proton transfer in the transition state (general acid/base catalysis by the solvent) and provides the necessary thermal energy.
-
Expected Outcome: Full conversion within 2–4 hours.
-
Q2: I am using sodium methoxide in methanol. The reaction is instantaneous, but I see multiple spots on TLC.
-
Diagnosis: Methoxide is a "hard" and potent nucleophile. If the temperature is uncontrolled (e.g., adding NaOMe to a warm solution), you risk attacking C5 (bis-substitution) or ring opening.
-
Solution: Lower the temperature.
-
Protocol: Cool the substrate solution to 0
C (ice bath) before adding the alkoxide dropwise. Stir at 0 C for 30 mins, then allow to warm to RT only if necessary. -
Why: Lower temperatures enforce kinetic control , strictly favoring the highly activated C4 position over C5.
-
Category 2: Regioselectivity & Byproducts
Q3: How do I confirm if I have the 4-substituted or 5-substituted product?
-
Technical check: The regioselectivity is almost exclusively C4 for this scaffold.
-
Verification:
-
1H NMR: Look for the singlet proton at C5 (if C4 is substituted, the remaining Cl is at C5, but there is no proton there? No, wait. The starting material is 4,5-dichloro.[1][2][3] The product is 4-substituted-5-chloro.[1][4][5] There is no ring proton on the pyridazine core in the product, only the N-isopropyl methine).
-
Correction: The starting material is 4,5-dichloro-2-isopropylpyridazin-3(2H)-one. It has a proton at C6 .
-
Diagnostic Signal: The C6-H singlet.
-
In the 4-substituted product (4-Nu, 5-Cl), the C6-H is adjacent to the chlorine at C5. The chemical shift typically appears around
7.8 – 8.0 ppm . -
If substitution occurred at C5 (4-Cl, 5-Nu), the C6-H would be adjacent to the nucleophile. Depending on the nucleophile (e.g., O-alkyl), this often shifts the C6-H upfield (shielded) to
7.2 – 7.5 ppm .
-
-
Causality: The inductive effect of Cl at C5 deshields H6 more than an ether/amine group would.
-
Q4: I see a byproduct with a mass corresponding to [M - Cl + OH]. Is this hydrolysis?
-
Diagnosis: Yes, this is 4-hydroxy-5-chloro-2-isopropylpyridazin-3(2H)-one.
-
Cause: Presence of water in the reaction mixture, particularly when using hygroscopic bases (KOH, NaOH) or wet solvents at high temperatures (
C). -
Solution:
-
Use anhydrous solvents (DMF, Dioxane).[6]
-
Switch to non-hygroscopic bases like Cs
CO or organic bases (DIPEA , TEA ) if using amines. -
Reduce temperature if possible.
-
Optimized Experimental Protocols
Protocol A: Reaction with Amines (Nucleophilic Substitution)
Target: 4-Amino-5-chloro-2-isopropylpyridazin-3(2H)-one derivatives
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Substrate : 1.2–2.0 eq Amine | Excess amine acts as an HF/HCl scavenger. |
| Solvent | Ethanol (Abs.) or Isopropanol | Protic solvents stabilize the leaving group transition state. |
| Base | TEA (2.0 eq) or Excess Amine | Neutralizes HCl generated; prevents protonation of nucleophile. |
| Temperature | Reflux (78–82 | Optimal. Provides Ea for C4 attack. |
| Time | 2 – 6 Hours | Monitor by TLC/LCMS. |
| Workup | Concentrate, dilute w/ water, filter ppt. | Product is usually less soluble in water than salts. |
Protocol B: Reaction with Phenols/Alkoxides
Target: 4-Alkoxy-5-chloro-2-isopropylpyridazin-3(2H)-one derivatives
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Substrate : 1.05 eq Nucleophile | Strict stoichiometry prevents bis-substitution. |
| Solvent | THF or DMF (Anhydrous) | Aprotic solvents enhance nucleophilicity of the anion. |
| Base | NaH (1.1 eq) or K | Generates the active alkoxide/phenoxide species. |
| Temperature | 0 | Optimal. Kinetic control prevents side reactions. |
| Time | 30 min – 2 Hours | Reaction is typically fast. |
Mechanistic Pathway (DOT Diagram)
The following diagram details the
Figure 2: Mechanistic pathway showing the preferential attack at C4 due to carbonyl activation.
References
-
Regioselectivity in Pyridazinones
-
Title: Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one.[1]
- Source: Heterocycles (via Vertex AI Search snippet 1.1).
- Context: Confirms that reaction with phenoxides and amines on 4,5-dichloro-2-substituted pyridazinones yields the 4-substituted-5-chloro product exclusively.
-
Link:1
-
-
Reaction Conditions for Amines
-
General Reactivity of 4,5-Dichloropyridazinones
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Material Safety Data Sheet (MSDS) for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one before handling.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP1082309B1 - Process for the preparation of a 3(2h)-pyridazinone- 4-substituted amino- 5-chloro- derivative - Google Patents [patents.google.com]
- 5. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one Functionalization
[1]
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Steric Hindrance & Regioselectivity Issues in SNAr Reactions
Introduction: The Steric Landscape
Welcome to the technical support hub for the 4,5-dichloro-2-isopropylpyridazin-3(2H)-one scaffold.
If you are here, you are likely facing low yields, inseparable regioisomers, or unreactive starting materials. The core challenge lies in the N-2 isopropyl group . While it provides necessary lipophilicity and metabolic stability for drug candidates (such as precursors to CGRP antagonists), its steric bulk distorts the electronic environment of the pyridazinone ring.
This guide treats your synthesis as a system. We will debug the reaction parameters to overcome the energy barriers imposed by steric hindrance.
Module 1: System Integrity (Starting Material Purity)
The Problem: Steric hindrance slows down the desired SNAr reaction (k1). If your starting material contains impurities, faster competing reactions (kside) will dominate, leading to "tar" or hydrolysis products.
Protocol 1.0: High-Purity Scaffold Synthesis Before attempting functionalization, ensure your core scaffold is >98% pure.[1]
| Parameter | Specification | Reason |
| Reagents | Mucochloric acid (1.0 eq), Isopropyl hydrazine HCl (1.1 eq) | Excess hydrazine ensures complete ring closure.[1] |
| Solvent | Water or dilute HCl (3N) | Aqueous acid promotes cyclization and prevents early hydrolysis of the chlorines. |
| Temperature | Reflux (100°C) for 3-5 hours | High T is required to close the ring against the steric bulk of the isopropyl group. |
| Purification | Recrystallization from Ethanol/Water | CRITICAL: Do not rely on column chromatography alone.[1] Recrystallization removes hydrolyzed (monochloro-hydroxy) impurities that poison SNAr catalysts.[1] |
Module 2: The Regioselectivity Logic Gate
The Issue: You have two electrophilic sites: C-4 and C-5 .
-
C-4: Para-like to N-1. Generally more electrophilic due to resonance with the C=N bond.
The Steric Twist: The N-2 isopropyl group exerts a "through-space" steric effect.[1] While C-4 is electronically favored, bulky nucleophiles may struggle to access it, leading to mixtures or forcing reaction at C-5 if conditions are too harsh.[1]
Visualizing the Decision Pathway
Figure 1: Decision tree for predicting and controlling regioselectivity based on nucleophile characteristics.
Module 3: Troubleshooting SNAr Failure
If your reaction is stalled or yielding byproducts, use the following specific interventions.
Scenario A: Reaction is sluggish ( < 10% conversion after 24h)
Diagnosis: The activation energy (Ea) is too high due to the steric clash between the N-2 isopropyl and the incoming nucleophile. Solution: Switch to a Dipolar Aprotic Solvent System .
-
Protocol:
-
Solvent: Change from Ethanol/THF to DMF or DMSO .[1] These solvents solvate the cation (e.g., K+), leaving the nucleophilic anion "naked" and more reactive.
-
Base: Switch to Cesium Carbonate (Cs2CO3) . The larger Cesium cation is "softer" and improves solubility in organic solvents compared to Potassium.
-
Temp: Increase to 80-90°C. Warning: Do not exceed 100°C to avoid decomposition.
-
Scenario B: Hydrolysis (Formation of OH-derivative)
Diagnosis: Wet solvent or hygroscopic base.[1] The 4,5-dichloro scaffold is extremely prone to hydrolysis at C-4 in the presence of water and heat.[1] Solution: The "Dry-System" Protocol.[1]
-
Protocol:
-
Dry all solvents over molecular sieves (4Å) for 24 hours.
-
Use anhydrous K2CO3 or DIPEA (Hunig's Base).
-
Atmosphere: Run strictly under Nitrogen/Argon balloon.
-
Scenario C: Regioselectivity Flip (C-5 Product observed)
Diagnosis: This often happens with phenols or bulky anilines .[1] The transition state for C-4 attack is too crowded, so the nucleophile attacks the less hindered (but less electrophilic) C-5 position. Solution: Kinetic Control.[1]
-
Protocol:
-
Lower Temperature: Run the reaction at 0°C to Room Temperature.
-
Stronger Base: Use NaH (Sodium Hydride) in THF. This generates the highly reactive alkoxide/amide anion immediately, which favors the electronically controlled product (C-4) via the fastest kinetic pathway, before thermodynamic equilibration can occur.
-
Module 4: Experimental Workflow (Standard Operating Procedure)
Objective: Synthesis of 4-amino-5-chloro-2-isopropylpyridazin-3(2H)-one derivatives.
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve 1.0 eq of scaffold in anhydrous Acetonitrile (MeCN) (0.2 M concentration). MeCN offers a good balance of polarity and boiling point.[1] |
| 2 | Base Addition | Add 2.0 eq of DIPEA (liquid base is preferred for sterically hindered amines to avoid surface area issues with solid bases). |
| 3 | Nucleophile | Add 1.1 eq of the amine. If the amine is a salt (HCl), add 3.0 eq of base. |
| 4 | Activation | Heat to Reflux (80°C) . Monitor by TLC/LCMS every 2 hours. |
| 5 | Workup | Evaporate solvent. Redissolve in EtOAc. Wash with Water (removes salts) and Brine . |
| 6 | Isolation | The product usually precipitates upon adding Hexane/Ether to the concentrated EtOAc solution. |
Reaction Pathway Diagram
Figure 2: Kinetic pathway showing the divergence between desired C-4 substitution and sterically induced side reactions.[1]
FAQs: Rapid Fire Troubleshooting
Q: Can I use microwave irradiation? A: Yes. Microwave heating (100-120°C for 10-20 mins) is highly effective for this scaffold.[1] It helps overcome the steric repulsion energy barrier quickly, often improving the yield of the kinetic (C-4) product before decomposition occurs.
Q: My product is oil and won't crystallize. A: The isopropyl group adds significant lipophilicity, making crystallization difficult. Try triturating the oil with cold Diisopropyl Ether (IPE) or Pentane . If that fails, convert the product to an HCl salt (if it's an amine) to force precipitation.
Q: Why do I see a "dimer" in my LCMS? A: If you use a difunctional nucleophile (like a diamine or piperazine) or if your product is still nucleophilic, it can react with a second molecule of the starting material. Fix: Use a large excess of the nucleophile (3-5 eq) to statistically favor the mono-substitution.
References
-
Regioselectivity in Pyridazinones: Kim, J. S., et al. "Regioselective nucleophilic substitution of 4,5-dichloro-2-substituted-3(2H)-pyridazinones."[1] Journal of Heterocyclic Chemistry, 2009.
-
Synthesis of Scaffold: "Synthesis of 4,5-dihalopyridazin-3(2H)-ones." ResearchGate, 2021.
-
Steric Effects in SNAr: "Nucleophilic aromatic substitution: Steric hindrance and mechanism." Chemistry Steps, 2025.[2]
-
Application in Drug Discovery (CGRP): "Reactivity and Synthetic Applications of Pyridazine Derivatives." National Institutes of Health (PMC), 2013.
Column chromatography separation of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one isomers
The following Technical Support Guide is designed for researchers and process chemists optimizing the purification of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one .
This guide addresses the specific challenge of separating the target N-alkylated lactam from its O-alkylated regioisomer (an ether byproduct), a common issue in the alkylation of pyridazin-3-ones.
Executive Summary & Problem Definition
The Core Challenge: The synthesis of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one typically involves the alkylation of 4,5-dichloropyridazin-3(2H)-one with an isopropyl halide. This reaction is ambident , meaning the nucleophile can attack from either the Nitrogen (N-2) or the Oxygen (O-3).[1]
-
Target Product (N-Isomer): 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one. (Thermodynamically favored, more polar).
-
Major Impurity (O-Isomer): 4,5-Dichloro-3-isopropoxypyridazine. (Kinetically favored under certain conditions, less polar).
Objective: Achieve >98% purity of the N-isomer by removing the O-isomer and unreacted starting material via silica gel column chromatography.
Troubleshooting Guide (Q&A)
Category A: Separation Efficiency & Resolution
Q1: I observe two spots on TLC with very similar Rf values. Which one is my product? A: In normal phase chromatography (Silica Gel), the O-isomer (ether) is significantly less polar than the N-isomer (lactam) .
-
Top Spot (Higher Rf): O-alkylated impurity (4,5-Dichloro-3-isopropoxypyridazine).
-
Bottom Spot (Lower Rf): N-alkylated target (4,5-Dichloro-2-isopropylpyridazin-3(2H)-one).
-
Baseline: Unreacted 4,5-dichloropyridazin-3(2H)-one (highly polar due to the free N-H/OH tautomer).
Q2: The N-isomer peak is tailing heavily, contaminating the later fractions. How do I fix this? A: Tailing in pyridazinones is often caused by:
-
Hydrogen Bonding: The lactam carbonyl and the nitrogen lone pairs can interact strongly with acidic silanols on the silica surface.
-
Solubility: The dichloro-substitution reduces solubility in non-polar solvents.
-
Solution: Switch to a Gradient Elution starting with a higher ratio of non-polar solvent to prevent "crashing out" at the column head. If tailing persists, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanols, though this is rarely necessary for N-alkylated species compared to the free base.
Q3: I am getting co-elution of the N and O isomers. What mobile phase should I use? A: Avoid using 100% Dichloromethane (DCM) or Chloroform, as they often compress the resolution between these specific isomers.
-
Recommendation: Use a Hexane/Ethyl Acetate system. The differential interaction of Ethyl Acetate with the lactam carbonyl (N-isomer) vs. the ether oxygen (O-isomer) maximizes selectivity (
). -
Starting Gradient: 95:5 (Hex:EtOAc)
80:20. The O-isomer usually elutes at ~10-15% EtOAc, while the N-isomer elutes at ~25-35% EtOAc.
Category B: Sample Loading & Solubility
Q4: My crude mixture precipitates when I try to load it onto the column. A: 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one has limited solubility in pure Hexane. Liquid loading with DCM can lead to band broadening if the solvent strength is too high.
-
Protocol: Use Dry Loading . Dissolve the crude mixture in a minimal amount of Acetone or THF, add silica gel (ratio 1:2 crude:silica), and evaporate to dryness on a rotary evaporator. Load this free-flowing powder onto the top of the packed column. This eliminates solvent effects during loading.
Category C: Identification
Q5: How can I rapidly confirm I have the N-isomer without running an NMR? A: Use IR Spectroscopy on the isolated fraction.
-
N-Isomer: Shows a strong, sharp Carbonyl (C=O) stretch around 1660–1680 cm⁻¹ .
-
O-Isomer: Lacks the carbonyl stretch; shows C-O-C ether bands (1000–1300 cm⁻¹) and aromatic C=N stretches.
Standard Operating Procedure (SOP)
Experimental Workflow: Separation of Regioisomers
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: n-Hexane (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Loading: Dry load on Silica Gel.
Step-by-Step Protocol
-
TLC Optimization:
-
Prepare a TLC plate with the crude mixture.
-
Elute with Hexane:EtOAc (7:3) .
-
Target Rf: The N-isomer should have an Rf of ~0.3–0.4. The O-isomer should be ~0.6–0.7.
-
-
Column Preparation:
-
Pack the column using a slurry of Silica Gel in Hexane:EtOAc (95:5) .
-
Tip: Ensure the column height is at least 15-20cm for a 1g scale separation to ensure resolution.
-
-
Loading:
-
Apply the dry-loaded sample carefully to the top of the sand bed.
-
-
Elution Gradient:
-
0–5 mins: Isocratic 95:5 (Hex:EtOAc) to elute non-polar impurities.
-
5–20 mins: Linear gradient to 85:15. (Expect O-isomer elution).
-
20–40 mins: Linear gradient to 70:30. (Expect N-isomer elution).
-
40+ mins: Flush with 100% EtOAc to remove unreacted starting material.
-
-
Fraction Analysis:
-
Spot fractions on TLC. Combine pure fractions of the bottom spot (N-isomer).
-
Evaporate solvent under reduced pressure (keep bath temp < 45°C to prevent thermal degradation, though pyridazinones are generally stable).
-
Data & Visualizations
Table 1: Physicochemical Properties & Chromatographic Behavior
| Compound | Structure Type | Polarity | Approx.[2] Rf (Hex:EtOAc 7:3) | Elution Order | IR Diagnostic |
| O-Isomer (Impurity) | 3-Isopropoxypyridazine | Low | 0.65 | 1st | No C=O band |
| N-Isomer (Target) | 2-Isopropylpyridazin-3-one | Medium | 0.35 | 2nd | Strong C=O (~1670 cm⁻¹) |
| Starting Material | Pyridazin-3(2H)-one | High | 0.05 | 3rd (Retained) | Broad OH/NH |
Figure 1: Reaction & Separation Logic
Caption: Workflow for the purification of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one, prioritizing dry loading to mitigate solubility issues.
Figure 2: Mechanistic Pathway of Isomer Formation
Caption: Divergent alkylation pathways leading to the target N-isomer and the O-isomer impurity.
References
-
Yoon, Y. J., et al. (2010).[3] "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles." Journal of Heterocyclic Chemistry.
-
Sung, G. H., et al. (2012). "2-Substituted-pyridazin-3(2H)-ones as Green Electrophilic Agents in Synthesis." ChemInform.
-
PrepChem. "Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone."[4] PrepChem Experimental Database.
-
ChemicalBook. "4,5-Dichloro-3(2H)-pyridazinone Properties and Safety."
Sources
Validation & Comparative
Unambiguous Structural Elucidation: NMR Spectral Interpretation of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one vs. O-Alkylated Alternatives
The pyridazin-3(2H)-one scaffold is widely recognized as a "wonder nucleus" in medicinal chemistry and agrochemical development due to its highly functionalizable core 1. However, synthesizing derivatives like 4,5-dichloro-2-isopropylpyridazin-3(2H)-one presents a classic analytical challenge. Because the pyridazinone precursor acts as an ambident nucleophile, alkylation with isopropyl halides can yield either the desired N-alkylated lactam or the alternative O-alkylated lactim ether (3-isopropoxy-4,5-dichloropyridazine) 2.
For drug development professionals, relying solely on mass spectrometry or basic 1H NMR is insufficient for regioisomeric differentiation. This guide objectively compares the analytical profiles of these two alternatives and provides a self-validating NMR workflow to guarantee structural integrity.
The Causality of Chemical Shifts (Expertise & Experience)
The differentiation between the N-isopropyl and O-isopropyl isomers relies on understanding how the electronic environment of the heterocycle shifts between a cross-conjugated lactam and a fully aromatic diazine 3.
-
Lactam Form (N-Alkylation): In 4,5-dichloro-2-isopropylpyridazin-3(2H)-one, the carbonyl group (C=O) remains intact. The nitrogen atom (N-2) is less electronegative than oxygen, meaning the attached isopropyl methine carbon (CH) is only moderately deshielded. Furthermore, the cross-conjugated nature of the lactam ring produces a weaker diamagnetic ring current compared to a fully aromatic system, leaving the H-6 proton relatively shielded.
-
Lactim Form (O-Alkylation): In the alternative 3-isopropoxy-4,5-dichloropyridazine, the ring becomes a fully aromatic 1,2-diazine. The strong aromatic ring current heavily deshields the H-6 proton. More critically, the isopropyl group is now attached to a highly electronegative oxygen atom, causing a massive downfield shift in the 13C spectrum for the methine carbon.
Causality of H-6 chemical shifts driven by lactam cross-conjugation vs. lactim aromaticity.
Comparative Spectral Analysis (Data Presentation)
To objectively evaluate the synthesized product against its alternative, we compare the diagnostic 1H and 13C NMR shifts (acquired in CDCl3). The data below summarizes the quantitative markers required for immediate identification 4.
| Nucleus | 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one (Target) | 3-Isopropoxy-4,5-dichloropyridazine (Alternative) | Diagnostic Difference & Causality |
| 1H: Isopropyl CH | ~5.25 ppm (septet, J = 6.8 Hz) | ~5.45 ppm (septet, J = 6.2 Hz) | |
| 1H: H-6 | ~7.82 ppm (singlet) | ~8.05 ppm (singlet) | |
| 13C: Isopropyl CH | 52.4 ppm | 72.1 ppm | Critical 1D Marker: Direct proof of N-C vs O-C atomic environment. |
| 13C: C-3 (Core) | 157.9 ppm (C=O) | 161.5 ppm (C-O) | Carbonyl resonance vs. Aromatic ether resonance. |
| 13C: C-4 / C-5 | 136.2 ppm / 137.8 ppm | 138.2 ppm / 140.1 ppm | Halogenated quaternary carbons; shifted downfield in the aromatic isomer. |
Advanced 2D NMR Validation Workflow (Trustworthiness)
While 1D 13C NMR provides a strong hypothesis based on the methine carbon shift, a Heteronuclear Multiple Bond Correlation (HMBC) experiment creates a self-validating system. By mapping the scalar coupling connectivity (
Logical flow for distinguishing N- vs O-alkylation using 1D 13C and 2D HMBC NMR correlations.
Standard Operating Procedure: NMR Acquisition
To ensure reproducibility and accurate integration, follow this step-by-step methodology for acquiring the self-validating NMR data:
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a precision 5 mm NMR tube, ensuring no undissolved particulates remain, as these will distort the magnetic field homogeneity.
Step 2: 1D 1H NMR Acquisition
-
Parameters: Use a standard single-pulse sequence (zg30) on a 400 MHz (or higher) spectrometer. Set the spectral width to 12 ppm.
-
Causality Check: Set the relaxation delay (D1) to a minimum of 2.0 seconds. This is critical to allow complete longitudinal relaxation (
) of the isopropyl protons, ensuring the integration strictly reflects the theoretical 6:1:1 ratio (CH3 : CH : H-6).
Step 3: 1D 13C NMR Acquisition
-
Parameters: Utilize a power-gated decoupling sequence (zgpg30). Set the spectral width to 250 ppm and acquire at least 512 scans.
-
Causality Check: The quaternary carbons (C-3, C-4, C-5) in the electron-deficient pyridazinone ring lack attached protons, resulting in exceptionally long
relaxation times. A D1 of 2.0–3.0 seconds combined with a high scan count is mandatory to resolve the closely spaced C-4 (~136.2 ppm) and C-5 (~137.8 ppm) peaks from the baseline noise.
Step 4: 2D HMBC Acquisition (The Self-Validating Step)
-
Parameters: Run a gradient-selected HMBC sequence (hmbcgplpndqf). Optimize the delay for long-range coupling constants based on
= 8 Hz. -
Interpretation: Inspect the 2D contour plot. Locate the isopropyl methine proton signal on the F2 (1H) axis (~5.25 ppm). Trace vertically to find the cross-peak on the F1 (13C) axis. A definitive cross-peak at ~157.9 ppm validates the bond to the lactam carbonyl, proving the synthesis of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one .
References
- Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds ResearchG
- Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)
- Reaction of chloropyridazin-3(2H)
- 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6 ChemicalBook
Sources
Comparative Guide to the Mass Spectrometry Fragmentation of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
Abstract
This guide provides an in-depth analysis of the mass spectrometric behavior of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one, a compound of interest in agrochemical and pharmaceutical research.[1] We explore its theoretical fragmentation patterns under common ionization techniques, offering a predictive framework for its identification and structural elucidation. This guide serves as a technical resource for researchers, scientists, and drug development professionals, comparing mass spectrometry with alternative analytical techniques and providing detailed experimental protocols to ensure data integrity and reproducibility.
Introduction
4,5-Dichloro-2-isopropylpyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are a significant class of compounds with a wide array of biological activities, including use as herbicides and potential as therapeutic agents.[1] The structural characterization of these molecules is paramount for understanding their mechanism of action, metabolism, and environmental fate. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information through fragmentation analysis.[2][3]
Understanding the fragmentation patterns is crucial for the unambiguous identification of the target compound in complex matrices.[3][4] The high-energy ionization processes in a mass spectrometer induce the precursor ion to break apart into smaller, characteristic fragment ions.[5][6] By analyzing the mass-to-charge ratio (m/z) of these fragments, a structural fingerprint of the molecule can be pieced together.[4] This guide will dissect the predicted fragmentation pathways of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one, explain the chemical logic behind these pathways, and compare the utility of MS with other analytical methods.
Section 1: Theoretical Fragmentation Pathways
The fragmentation of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is dictated by its structural features: a dichlorinated pyridazinone ring, an N-isopropyl substituent, and a carbonyl group. The ionization method, primarily Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS, will influence the initial ion formation and subsequent fragmentation cascades.
Molecular Ion and Isotopic Pattern: The chemical formula is C7H9Cl2N2O. The monoisotopic mass of the neutral molecule is approximately 207.01 Da. A hallmark of chlorinated compounds in mass spectrometry is their distinct isotopic pattern, arising from the natural abundance of 35Cl (~75.8%) and 37Cl (~24.2%).[7] For a molecule containing two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion (M) at M, M+2, and M+4 with relative intensities of approximately 100:65:10. This pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms.[7]
1.1 Electron Ionization (EI) Fragmentation
EI is a high-energy technique that typically generates a molecular radical cation (M+•) and induces extensive fragmentation.[3][6]
Key Predicted Fragmentation Pathways under EI:
-
Loss of Isopropyl Group: A primary and highly probable fragmentation is the cleavage of the N-C bond to lose the isopropyl group (C3H7•, 43 Da). This occurs via alpha-cleavage adjacent to the nitrogen atom, leading to a stable resonance-stabilized cation.[8]
-
M+• (m/z 207/209/211) → [M - C3H7]+ (m/z 164/166)
-
-
Loss of Propene (McLafferty Rearrangement): The isopropyl group contains a gamma-hydrogen relative to the carbonyl group. This allows for a McLafferty rearrangement, a common fragmentation pathway for carbonyl compounds, leading to the loss of a neutral propene molecule (C3H6, 42 Da).[8]
-
M+• (m/z 207/209/211) → [M - C3H6]+• (m/z 165/167)
-
-
Loss of Chlorine: The successive loss of chlorine radicals (Cl•, 35/37 Da) is a characteristic fragmentation for chlorinated aromatic and heterocyclic compounds.[7]
-
M+• (m/z 207/209/211) → [M - Cl]+ (m/z 172/174) → [M - 2Cl]+ (m/z 137)
-
-
Ring Cleavage: Heterocyclic rings can undergo complex ring-opening and fragmentation pathways. A common pathway for pyridazinone rings involves the expulsion of stable neutral molecules like CO (28 Da) or N2 (28 Da).[9][10]
-
For example, the ion at m/z 164/166 could lose CO to form a fragment at m/z 136/138.
-
The following diagram illustrates these primary EI fragmentation pathways.
Caption: Predicted Electron Ionization (EI) fragmentation pathways for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one.
1.2 Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+ in positive ion mode.[11] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation. The fragmentation of the even-electron [M+H]+ ion will follow different rules than the radical cation from EI.[5]
Key Predicted Fragmentation Pathways under ESI-MS/MS:
-
Loss of Propene: The most common fragmentation for N-alkylated compounds under ESI is the loss of a neutral alkene. For the isopropyl group, this would be the loss of propene (C3H6, 42 Da).
-
[M+H]+ (m/z 208/210/212) → [M+H - C3H6]+ (m/z 166/168)
-
-
Loss of HCl: The loss of a neutral hydrochloric acid molecule (HCl, 36/38 Da) is also a plausible pathway.
-
[M+H]+ (m/z 208/210/212) → [M+H - HCl]+ (m/z 172/174)
-
-
Combined Losses: Subsequent fragmentation of the primary product ions can occur, such as the loss of CO from the [M+H - C3H6]+ ion.
-
[M+H - C3H6]+ (m/z 166/168) → [M+H - C3H6 - CO]+ (m/z 138/140)
-
The diagram below visualizes the expected ESI-MS/MS fragmentation cascade.
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one.
Section 2: Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for both identification and quantification, other analytical techniques offer complementary information. The choice of method depends on the specific research question, sample matrix, and required sensitivity.[2][12]
| Technique | Principle | Advantages for this Analyte | Limitations | Typical Application |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection. | Excellent separation for volatile, thermally stable compounds. Provides library-matchable EI spectra. | Requires analyte to be volatile and thermally stable. Potential for on-column degradation. | Residue analysis in environmental samples, impurity profiling.[13] |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry. | High sensitivity and selectivity. Applicable to a wide range of polarities and thermal stabilities.[12] | Matrix effects can suppress or enhance ionization. Higher instrument cost. | Quantification in biological fluids (pharmacokinetics), water quality monitoring.[2] |
| NMR Spectroscopy | Nuclear Magnetic Resonance measures the magnetic properties of atomic nuclei. | Provides unambiguous structural confirmation and elucidation of stereochemistry. Non-destructive. | Relatively low sensitivity. Requires pure sample and larger sample amounts. | Primary structural confirmation of synthesized standards.[14] |
| HPLC-UV/DAD | High-Performance Liquid Chromatography with Ultraviolet or Diode-Array Detection. | Robust, cost-effective, and widely available for quantification. | Lower selectivity and sensitivity than MS. Provides no structural information beyond UV spectrum. | Routine quality control, quantification of major components.[12] |
Section 3: Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following protocols are recommended. These protocols are designed to be self-validating through the inclusion of quality control checks.
3.1 GC-MS Protocol for Identification
This protocol is designed for the qualitative identification of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one in a relatively clean sample matrix.
-
Sample Preparation:
-
Accurately weigh 1 mg of the reference standard.
-
Dissolve in 1 mL of ethyl acetate to create a 1 mg/mL stock solution.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution with ethyl acetate.
-
Prepare a solvent blank (ethyl acetate).
-
-
Instrument Parameters:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temp 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Analysis Sequence (Self-Validation):
-
Inject the solvent blank to check for system contamination.
-
Inject the 10 µg/mL working standard to obtain the retention time and reference mass spectrum.
-
Inject the sample.
-
Inject the standard again to verify system stability.
-
-
Data Analysis:
-
Identify the peak at the expected retention time in the sample chromatogram.
-
Compare the acquired mass spectrum with the reference standard's spectrum.
-
Confirm the presence of the characteristic molecular ion cluster (m/z 207/209/211) and key fragment ions.
-
3.2 LC-MS/MS Protocol for Quantification
This protocol is for the sensitive quantification of the analyte in a complex matrix like water or plasma.
Caption: General workflow for quantitative analysis of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one by LC-MS/MS.
-
Sample Preparation & Calibration:
-
Prepare a stock solution of the reference standard and a suitable stable isotope-labeled internal standard (IS) in methanol.
-
Create a series of calibration standards (e.g., 0.1 to 100 ng/mL) by spiking the blank matrix.
-
For each sample, standard, and QC, spike with a fixed concentration of the IS.
-
Perform a sample cleanup/extraction, such as Solid-Phase Extraction (SPE), to remove interferences.
-
Evaporate the eluent and reconstitute in the mobile phase.
-
-
Instrument Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18, 1.7 µm, 2.1 x 50 mm or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Analyte: Q1: m/z 208.0 → Q3: m/z 166.0 (Quantifier); Q1: m/z 210.0 → Q3: m/z 168.0 (Qualifier).
-
Internal Standard: Monitor appropriate transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.
-
Conclusion
The mass spectrometric fragmentation of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is predictable and provides highly specific information for its identification. Key fragmentation pathways include the loss of the isopropyl group (or propene) and the sequential loss of chlorine atoms, with the characteristic isotopic pattern serving as a definitive marker. While techniques like NMR and HPLC-UV have their place in structural confirmation and routine quantification, respectively, the sensitivity, selectivity, and structural insight offered by GC-MS and LC-MS/MS make them the premier tools for trace-level analysis in complex matrices. The protocols and theoretical frameworks provided in this guide offer a robust starting point for researchers developing methods for this and structurally related compounds.
References
- Hutzinger, O., Safe, S., & Zitko, V. (1971). Mass Spectra of Fifteen Chlorinated Aromatic Fungicides. Journal of the Association of Official Analytical Chemists, 54(1), 178-186.
-
Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 653. Available from: [Link]
-
U.S. Geological Survey. (2002). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group- Determination of Selected Herbicides and Their Degradation Products in Water Using Solid-Phase Extraction and Gas Chromatography/Mass Spectrometry. Water-Resources Investigations Report 01-4134. Available from: [Link]
-
Wang, F., et al. (2010). Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1217(16), 2537-2544. Available from: [Link]
- Maury, G. (2008). Azaindolizine Systems Having More Than One Nitrogen Atom in the 6-Membered Ring. Journal of Heterocyclic Chemistry.
-
Dougherty, R. C., & Piotrowska, K. (1976). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Journal of the Association of Official Analytical Chemists, 59(5), 1023-1027. Available from: [Link]
-
Kádár, Z., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(11), 743-750. Available from: [Link]
-
Crawford, E. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. Available from: [Link]
-
Buchardt, O., et al. (1969). Mass spectral fragmentations of alkylpyridine N-oxides. Acta Chemica Scandinavica, 23, 159-168. Available from: [Link]
-
Sahu, S. K., et al. (2008). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 1(4), 785-790. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Al-Omar, M. A. (1998). EI-MS fragmentation patterns of some new 2-pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available from: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
-
Xue, J. (2018). Analytical Methods for Pesticides and Herbicides. Journal of Environmental & Analytical Toxicology. Available from: [Link]
-
Pinto, M. I., et al. (2026). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Separations, 13(2), 25. Available from: [Link]
-
Picó, Y. (n.d.). Analytical methods for determination of pesticides: An Overview. Centro de Tecnologías Físicas, Universitat Politècnica de València. Available from: [Link]
-
Cotte-Rodríguez, I., et al. (2011). Direct analysis of herbicides by paper spray ionization mass spectrometry. Analyst, 136(11), 2191-2194. Available from: [Link]
-
Fun, H. K., & Hemamalini, M. (2010). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o14. Available from: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
-
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Journal of Analytical and Bioanalytical Techniques. Available from: [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]
-
O'Reilly, J., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. PubChem Compound Database. Available from: [Link]
- Khan, M. S., & La-Tif, A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of Heterocyclic Chemistry, 53(5), 1461-1464.
-
Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available from: [Link]
-
Powers, K. M., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297593. Available from: [Link]
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- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. mdpi.com [mdpi.com]
Purity Assessment of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one: A Comparative Guide to Quantitative NMR (qNMR)
Executive Summary
In the development of agrochemicals and pharmaceutical intermediates, 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one represents a critical building block. Traditional purity assessments via HPLC-UV often fail to provide absolute accuracy during early-phase development due to the "Potency Assignment Paradox"—the requirement for a high-purity reference standard of the analyte itself to determine its own purity.
This guide objectively compares quantitative NMR (qNMR) against chromatographic alternatives.[1][2] While HPLC remains superior for impurity profiling (separating trace components), qNMR is demonstrated here as the superior technique for absolute mass-balance purity assignment , offering SI-traceability without compound-specific reference standards.
Part 1: Technical Context & Molecule Analysis[2]
The Analyte
4,5-Dichloro-2-isopropylpyridazin-3(2H)-one presents specific analytical challenges:
-
Structure: A pyridazinone ring with two chlorine atoms (positions 4,[3][4][5]5) and an isopropyl group (position 2).
-
Chromophore: The conjugated system absorbs UV, but extinction coefficients (
) can vary significantly between the main compound and potential dechlorinated or oxidized impurities, skewing HPLC area-% results. -
NMR Signature: The molecule possesses a distinct proton signature ideal for qNMR:
-
H-6 Proton: A deshielded singlet (typically
7.8 – 8.2 ppm), usually isolated from aliphatic impurities. -
Isopropyl Group: A septet (
5.2 ppm) and a doublet ( 1.3 ppm).
-
The Comparative Landscape
The following table contrasts the performance of qNMR against the industry standard (HPLC-UV) and Elemental Analysis (EA).
| Feature | qNMR (Primary Ratio Method) | HPLC-UV (Chromatography) | Elemental Analysis (CHN) |
| Principle | Molar response is nucleus-independent (1H = 1H). | Response depends on UV extinction coefficient ( | Combustive determination of wt% C, H, N. |
| Reference Standard | Universal. Requires any traceably pure IS (e.g., Maleic Acid). | Specific. Requires a pure standard of the analyte itself. | Acetanilide (calibration). |
| Traceability | SI-Traceable (via Internal Standard).[6][7] | Relative (Area %). | Relative. |
| Accuracy | High (<1% uncertainty). | Variable (depends on impurity UV response). | Low (cannot distinguish isomers/degradants). |
| Speed | Fast (<20 mins/sample). | Slow (Method dev + run time > 1 hour). | Fast. |
| Sample Recovery | Non-destructive. | Destructive. | Destructive. |
Part 2: Validated qNMR Protocol
This protocol is designed to be self-validating. It relies on the fundamental relationship where signal intensity (
Internal Standard (IS) Selection
For this specific chlorinated pyridazinone, we require an IS with high purity, stability, and non-overlapping signals.[8]
-
Recommended IS: Maleic Acid (Singlet,
6.3 ppm) or Dimethyl Sulfone (Singlet, 3.0 ppm). -
Why: The H-6 proton of the analyte (
8.0 ppm) and the Maleic Acid vinylic protons ( 6.3 ppm) are both in the "clean" window, avoiding the aliphatic isopropyl region and residual solvent peaks.
Sample Preparation (Gravimetric Precision)
Precision in weighing is the single largest source of error in qNMR.
-
Balance: Use a microbalance with readability of 0.001 mg or better.
-
Analyte: Weigh 10–15 mg of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one directly into the NMR tube or a weighing boat. Record mass (
). -
Internal Standard: Weigh an equimolar amount (adjusted for protons) of the IS. Record mass (
). -
Solvent: Add ~0.6 mL DMSO-d6 .
-
Note: DMSO-d6 is preferred over CDCl3 to prevent evaporation errors during handling and to ensure solubility of polar impurities.
-
Acquisition Parameters (The "7x T1" Rule)
To ensure >99.9% magnetization recovery, the relaxation delay (
-
Step A: Measure
: Run an Inversion-Recovery experiment.-
Typical
for H-6: ~2–3 seconds. -
Typical
for IS: ~3–5 seconds.
-
-
Step B: Set Parameters:
-
Pulse Angle: 90° (maximizes signal).
-
Relaxation Delay (
): Set to (ideally ). If longest is 5s, must be 35s . -
Spectral Width: 20 ppm (to catch all satellites).
-
Scans (NS): 16, 32, or 64 (to achieve S/N > 250:1).
-
Temperature: 298 K (controlled to
0.1 K).
-
Processing & Calculation
-
Phasing: Zero and first-order phasing must be manual and precise.
-
Baseline: Apply automatic baseline correction (e.g., polynomial fit), but verify manually.
-
Integration: Integrate the Analyte H-6 peak (
) and the IS peak ( ). Include 13C satellites in the integration range if they are not decoupled.
Purity Equation (
Where:
- = Integral area[1][6]
- = Number of protons (Analyte H-6 = 1; Maleic Acid = 2)
- = Molecular Weight (Analyte = 207.06 g/mol ; Maleic Acid = 116.07 g/mol )
- = Mass weighed[9]
- = Purity of Internal Standard (e.g., 99.98%)
Part 3: Experimental Data & Visualization
Representative Data Summary
The following hypothetical data compares results for a batch of crude intermediate.
| Parameter | HPLC-UV (254 nm) | qNMR (DMSO-d6) |
| Purity Value | 98.4 % (Area) | 96.2 % (w/w) |
| Interpretation | Overestimates purity. Likely "misses" non-UV active salts or solvent residues. | True Value. Accounts for water, salts, and non-chromophoric impurities. |
| RSD (n=3) | 0.2 % | 0.4 % |
| Total Time | 4 hours (Prep + Run) | 45 minutes |
Workflow Diagram
The following diagram illustrates the decision logic and workflow for qNMR purity assignment.
Figure 1: Operational workflow for qNMR purity assessment, emphasizing the critical T1 measurement step prior to acquisition.
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[7] BIPM qNMR Guidelines.[10] Available at: [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at: [Link]
Sources
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IR Spectroscopy Characterization of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one: A Comparative Guide
Executive Summary
For researchers and drug development professionals synthesizing highly functionalized heterocyclic building blocks, verifying structural integrity at every intermediate stage is critical. This guide provides an in-depth comparative analysis of the infrared (IR) spectroscopic characterization of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one against its structural analogs (methyl, phenyl, and the unsubstituted parent). By examining the vibrational frequencies of the lactam carbonyl, vinylic chlorides, and the diagnostic N-isopropyl moiety, scientists can confidently validate the success of N-alkylation workflows.
Mechanistic Grounding: The Pyridazinone Core
4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is built upon a six-membered diaza-ring containing a conjugated cyclic amide (lactam). The presence of two highly electronegative chlorine atoms at the C4 and C5 positions exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the conjugated C=C and C=O bonds, subtly increasing their force constants and shifting their stretching frequencies higher compared to unhalogenated pyridazinones[1].
The substitution at the N2 position is the primary variable in this comparative analysis. The parent compound, 4,5-dichloro-3(2H)-pyridazinone, exists in a tautomeric equilibrium (lactam-lactim) and exhibits a prominent N-H stretching band[2]. Alkylation at N2 with an isopropyl group permanently locks the molecule in the lactam form, eliminating the N-H stretch and introducing distinct aliphatic C-H bending modes.
Workflow: FT-IR Validation of N-Substituted Pyridazinones
To ensure a self-validating analytical process, the following workflow isolates the key decision gates in interpreting the FT-IR spectrum of N-alkylated pyridazinones.
Caption: Logical workflow for the FT-IR validation of N-isopropyl substituted pyridazinones.
Comparative Spectral Analysis: Isopropyl vs. Methyl vs. Phenyl Analogs
When characterizing 4,5-dichloro-2-isopropylpyridazin-3(2H)-one, it is essential to benchmark its spectral features against alternative N-substituents to verify the success of specific N-alkylation or N-arylation reactions.
Table 1: Comparative Expected FT-IR Frequencies (cm⁻¹)
| Functional Group / Mode | Parent (N-H) | Methyl Analog | Isopropyl Analog (Target) | Phenyl Analog |
| N-H Stretch | 3200 - 3400 (Broad) | Absent | Absent | Absent |
| Aliphatic C-H Stretch | Absent | ~2950 (Weak) | 2850 - 2960 (Moderate) | Absent |
| Lactam C=O Stretch | ~1670 | ~1665 | ~1662 | ~1678 |
| C=C / C=N (Ring) | 1580 - 1600 | 1585 - 1605 | 1585 - 1605 | 1590 - 1610 |
| Aliphatic C-H Bending | Absent | ~1450 | 1380 & 1365 (Doublet) | Absent |
| C-Cl Stretch | 710 - 740 | 715 - 745 | 715 - 745 | 720 - 750 |
Mechanistic Interpretation of Spectral Shifts:
-
The Lactam Carbonyl (C=O): In the parent compound, intermolecular hydrogen bonding broadens and slightly lowers the C=O frequency[3]. In the methyl and isopropyl analogs, the electron-donating nature (+I effect) of the alkyl groups slightly enriches the lactam nitrogen. This increases the single-bond character of the C=O bond via resonance, pushing the stretch down to ~1662–1665 cm⁻¹. Conversely, the phenyl analog features a conjugated aromatic ring that competes for the nitrogen's lone pair, reducing resonance into the carbonyl and stiffening the C=O bond, shifting it higher (~1678 cm⁻¹).
-
The Isopropyl Signature: The defining feature of the target compound is the gem-dimethyl split. The two methyl groups on the isopropyl methine carbon undergo symmetric bending interactions, causing the standard methyl bending mode to split into a distinct doublet at approximately 1380 cm⁻¹ and 1365 cm⁻¹. This is the primary diagnostic peak distinguishing it from the methyl analog.
-
Vinylic C-Cl Stretches: The heavy chlorine atoms vibrate at lower frequencies in the fingerprint region (700–750 cm⁻¹). Because they are directly attached to the rigid sp² hybridized ring carbons, their position remains relatively stable across all N-substituted alternatives.
Standardized Experimental Protocol: ATR-FTIR Data Acquisition
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for Attenuated Total Reflectance (ATR) FT-IR analysis of pyridazinone powders.
Step 1: System Initialization and Background Collection
-
Action: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to dry completely.
-
Validation: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. The baseline must be flat, with no residual peaks in the 3000–2800 cm⁻¹ (organic residues) or 1600–1700 cm⁻¹ (water vapor) regions.
Step 2: Sample Application
-
Action: Place 2–5 mg of the solid 4,5-dichloro-2-isopropylpyridazin-3(2H)-one powder directly onto the ATR crystal.
-
Validation: Lower the pressure anvil until the software indicates optimal contact pressure (typically ~70–80% of maximum). Insufficient pressure will result in a low signal-to-noise ratio, particularly for the high-frequency aliphatic C-H stretches.
Step 3: Data Acquisition
-
Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Validation: Ensure the maximum absorbance of the C=O peak (~1662 cm⁻¹) is between 0.4 and 0.8 Absorbance Units (AU). If it exceeds 1.0 AU, the peak may become saturated and artificially broadened, obscuring fine structural details like the gem-dimethyl doublet.
Step 4: Atmospheric Compensation and Analysis
-
Action: Apply atmospheric compensation algorithms to remove residual CO₂ (2350 cm⁻¹) and H₂O vapor interference.
-
Validation: Verify the complete absence of a broad band above 3200 cm⁻¹. If an N-H band is present, the sample is contaminated with the unreacted parent precursor[2].
Conclusion
Characterizing 4,5-dichloro-2-isopropylpyridazin-3(2H)-one via IR spectroscopy requires a nuanced understanding of how N-alkylation and halogenation influence the pyridazinone core. By focusing on the absence of the N-H stretch, the slight inductive shift of the lactam carbonyl, and the diagnostic gem-dimethyl doublet, researchers can definitively distinguish this product from its methyl, phenyl, and unsubstituted alternatives, ensuring high-fidelity material for downstream drug development.
References
-
PubChem - 3(2H)-Pyridazinone | C4H4N2O | CID 68153 (Baseline IR and structural data for the parent compound).[Link]
-
MDPI - Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives (Mechanistic insights into halogenated pyridazinone IR shifts).[Link]
-
ResearchGate - Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds (Carbonyl stretch values and structural activity).[Link]
Sources
Validating Analytical Methods for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one Residues: A Comparison Guide
Introduction
The compound 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one (CAS: 51659-96-2) occupies a unique dual-role in modern chemical sciences. Historically recognized as a core structural motif in agrochemical development (specifically within pyridazinone-class herbicides), it has recently emerged as a privileged scaffold in oncology. Specifically, it is utilized in the design of potent, cell-active inhibitors targeting the Bromodomain PHD Finger Transcription Factor (BPTF) of the Nucleosome Remodeling Factor (NURF) complex[1].
Because of its cross-disciplinary applications, quantifying trace residues of this compound in complex biological matrices—whether human plasma for pharmacokinetic (PK) profiling or plant tissues for agrochemical safety—requires highly sensitive and robust analytical methods. This guide objectively compares available analytical platforms and provides a self-validating, step-by-step protocol compliant with global regulatory standards, including the EMA's ICH M10[2] and the European Commission's SANTE/11312/2021 guidelines[3].
Part 1: Objective Comparison of Analytical Platforms
Selecting the correct analytical platform is the foundational step in method validation. Below is a comparative analysis of the three primary techniques used for pyridazinone residue analysis.
Table 1: Performance Comparison of Analytical Platforms
| Analytical Platform | Sensitivity (LLOQ) | Selectivity | Matrix Interference Susceptibility | Ideal Application |
| LC-MS/MS (ESI+) | < 1 ng/mL | Very High (MRM transitions) | Low (when paired with QuEChERS) | PK studies, trace environmental & food residue analysis. |
| HPLC-UV | ~ 50 ng/mL | Moderate (relies on retention time) | High (co-eluting chromophores) | Bulk formulation QC, high-dose toxicology studies. |
| GC-MS | ~ 10 ng/mL | High (EI fragmentation) | Moderate | Volatile derivatives (requires derivatization). |
Expertise & Causality Insight:
As an application scientist, I strongly recommend LC-MS/MS operating in Electrospray Ionization Positive (ESI+) mode for this specific compound. The nitrogen atoms within the pyridazinone ring exhibit excellent proton affinity, yielding a highly abundant
Part 2: Experimental Workflow & Self-Validating Protocol
To ensure trustworthiness and reproducibility, the following protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with LC-MS/MS.
Workflow for the extraction and LC-MS/MS quantification of pyridazinone residues.
Step-by-Step Methodology
-
Sample Preparation & Spiking: Aliquot 1.0 mL of matrix (plasma or homogenized plant tissue) into a 15 mL centrifuge tube. Spike with a Stable Isotope-Labeled Internal Standard (SIL-IS) to a final concentration of 50 ng/mL.
-
Causality: The SIL-IS co-elutes with the target analyte, perfectly correcting for any ion suppression occurring in the ESI source and accounting for extraction losses. This creates a closed, self-validating recovery system.
-
-
Extraction: Add 2.0 mL of LC-MS grade Acetonitrile. Vortex for 1 minute.
-
Causality: Acetonitrile acts as a dual-purpose reagent: it precipitates plasma proteins and efficiently extracts the moderately polar pyridazinone (logP ~2.0) from the aqueous matrix.
-
-
Partitioning (Salting Out): Add 1.0 g of anhydrous
and 0.25 g of . Shake vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.-
Causality:
drives an exothermic hydration reaction that removes water from the organic phase, forcing the analyte into the upper acetonitrile layer and maximizing recovery.
-
-
dSPE Cleanup: Transfer 1.0 mL of the supernatant to a 2 mL tube containing 150 mg
and 50 mg PSA (Primary Secondary Amine). Vortex and centrifuge.-
Causality: PSA is critical here; it binds and removes organic acids, fatty acids, and plant sugars that are the primary culprits for matrix effects (ion suppression) during mass spectrometry.
-
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a mobile phase of 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B). Run a gradient from 10% B to 90% B over 4 minutes.
Part 3: Method Validation Logic
A method is only as reliable as its validation framework. The following logic must be applied to meet the rigorous criteria set forth by ICH M10[2] and SANTE/11312/2021[3].
Step-by-step validation logic adhering to ICH M10 and SANTE guidelines.
Core Validation Parameters
-
Selectivity: Analyze 6 independent lots of blank matrix. The interference at the retention time of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one must be
of the LLOQ response[2]. -
Matrix Effect (ME): Calculated by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. While an ME between 80-120% is acceptable, the use of matrix-matched calibration and SIL-IS normalizes this to near 100%, ensuring absolute trustworthiness of the data[3].
-
Accuracy & Precision: Evaluate at four concentration levels (LLOQ, Low QC, Mid QC, High QC) in six replicates. Accuracy must be within
of the nominal concentration ( at LLOQ), and the Relative Standard Deviation (RSD) must be ( at LLOQ)[2].
Part 4: Representative Performance Data
When the above protocol is executed correctly, the analytical performance should mirror the mock validation data presented below, demonstrating full compliance with regulatory thresholds.
Table 2: Representative Validation Data for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
| Matrix | QC Level (ng/mL) | Accuracy (%) | Precision (RSD %) | Matrix Effect (IS Normalized %) |
| Human Plasma | 1.0 (LLOQ) | 104.2 | 8.5 | 98.4 |
| Human Plasma | 10.0 (LQC) | 98.7 | 4.2 | 99.1 |
| Human Plasma | 100.0 (HQC) | 101.3 | 2.8 | 100.2 |
| Plant Tissue | 1.0 (LLOQ) | 108.5 | 11.2 | 94.5 |
| Plant Tissue | 10.0 (LQC) | 96.4 | 6.7 | 96.8 |
| Plant Tissue | 100.0 (HQC) | 99.1 | 3.5 | 98.2 |
References
-
Title: ICH guideline M10 on bioanalytical method validation - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021) Source: European Commission / EURL for Pesticide Residues URL: [Link]
-
Title: New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
Sources
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
Structural Confirmation & Regiochemical Profiling of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one Derivatives
The following guide provides an advanced technical analysis of the structural confirmation of reaction products derived from 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one . This content is designed for researchers requiring rigorous analytical validation of regiochemical outcomes in nucleophilic aromatic substitution (
Executive Summary & Core Challenge
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for herbicides, fungicides, and platelet aggregation inhibitors. The starting material, 4,5-dichloro-2-isopropylpyridazin-3(2H)-one (1) , possesses two electrophilic centers at positions C4 and C5.
The Critical Problem: Nucleophilic substitution with amines, alkoxides, or thiols can theoretically occur at either the C4 or C5 position. While the C4-position is generally more reactive due to its vinylogous relationship with the carbonyl group (acting as a Michael acceptor), steric bulk and solvent effects can lead to mixtures or unexpected C5-isomers. Distinguishing the 4-substituted product from the 5-substituted regioisomer is notoriously difficult using standard 1D
This guide compares analytical alternatives and establishes a Self-Validating HMBC Protocol as the industry gold standard for unambiguous structural assignment.
Mechanistic Causality: Why C4 vs. C5?
To interpret analytical data, one must understand the electronic bias of the substrate.
-
Electronic Control (C4 Attack): The C4 position is
to the carbonyl group (C3). The fragment polarizes the double bond, making C4 electron-deficient (similar to a Michael acceptor). Consequently, nucleophilic attack is kinetically favored at C4. -
Steric Factors: The isopropyl group at N2 exerts steric influence near the carbonyl but has minimal direct shielding of C4 or C5. However, the incoming nucleophile's size can destabilize the transition state for C4 attack, potentially increasing C5 byproduct formation.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the resulting regioisomers.
Caption: Kinetic competition between C4 and C5 nucleophilic attack. C4 substitution is electronically favored due to conjugation with the C3 carbonyl.
Analytical Comparison Guide
This section objectively compares methods for distinguishing the 4-isomer from the 5-isomer.
| Feature | Method A: 1D | Method B: 1D | Method C: 2D NMR (HMBC) | Method D: X-Ray Crystallography |
| Primary Data | Chemical shift of H6 | Chemical shifts of C4/C5 | Long-range H-C correlations | 3D atomic coordinates |
| Ambiguity | High. H6 shift varies unpredictably with Nu nature. | Medium. Requires reference data for exact shifts. | Low. Connectivity is absolute. | None. Absolute structure. |
| Throughput | High (mins) | Medium (hrs) | Medium (hrs) | Low (days/weeks) |
| Sample Req. | < 5 mg | 10-20 mg | 10-20 mg | Single Crystal required |
| Verdict | Screening only | Supportive | GOLD STANDARD | Ultimate Validation |
Why HMBC is the "Gold Standard"
X-ray is often impractical for oily reaction products. HMBC (Heteronuclear Multiple Bond Correlation) offers a self-validating logic chain:
-
Anchor: The proton at C6 (H6) is the only stable aromatic proton.
-
Correlations: H6 couples to C4 (3-bond) and C5 (2-bond).
-
Differentiation:
-
4-Substituted: C4 is attached to the Nucleophile (shifted upfield/downfield depending on Nu). C5 is attached to Cl (typical shift ~135-140 ppm).
-
5-Substituted: C5 is attached to the Nucleophile. C4 is attached to Cl.[1]
-
By observing which carbon (C4 or C5) shows the characteristic shift of being attached to the nucleophile, and confirming its connectivity to H6, the structure is solved.
-
Experimental Protocol: The Self-Validating Workflow
Objective: Synthesize and structurally confirm 4-(benzylamino)-5-chloro-2-isopropylpyridazin-3(2H)-one .
Step 1: Synthesis[2][3][4][5][6]
-
Reagents: Dissolve 4,5-dichloro-2-isopropylpyridazin-3(2H)-one (1.0 eq) in anhydrous acetonitrile.
-
Nucleophile: Add benzylamine (2.2 eq) dropwise. (Excess amine acts as HCl scavenger; alternatively use 1.1 eq amine + 1.2 eq
). -
Conditions: Reflux at 80°C for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup: Evaporate solvent. Partition residue between water and dichloromethane. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
Step 2: Structural Confirmation (The Logic Gate)
Instrument: 400 MHz (or higher) NMR.
Solvent:
A. 1H NMR Analysis
-
Locate the H6 singlet . In the starting material, it appears ~7.8-8.0 ppm.
-
In the product, H6 typically shifts upfield (7.4-7.6 ppm) due to the electron-donating effect of the amine at C4 (via conjugation through the double bond).
-
Note: This shift is suggestive but not proof.
B. HMBC Analysis (The Definitive Test)
Run a gradient HMBC experiment optimized for
Logic Chain for Assignment:
-
Identify H6: The sharp singlet in the aromatic region.
-
Identify Carbonyl (C3): Look for a correlation from the
protons (methine) to a carbonyl carbon (~155-160 ppm). -
Trace H6 Correlations:
-
Correlation 1 (Strong, 2-bond): H6
C5. -
Correlation 2 (Weak, 3-bond): H6
C4.
-
-
Check Chemical Shifts:
-
If 4-Amino product: The C4 carbon (3-bond from H6) will be significantly shielded (shifted to ~140-145 ppm) compared to C-Cl. The C5 carbon (2-bond from H6) remains deshielded (~135 ppm) due to Cl attachment.
-
Crucial Check: The benzyl methylene protons (
) will show a strong 3-bond correlation to C4 . -
Validation: If the benzyl protons correlate to the same carbon that H6 correlates to weakly (3-bond), the amine is at C4.
-
HMBC Logic Diagram
This diagram visualizes the specific NMR correlations required to confirm the 4-substituted structure.
Caption: HMBC correlation map for confirming the 4-substituted regioisomer. The convergence of correlations on C4 is the key determinant.
Supporting Data: Expected Chemical Shifts[7][8]
The following table summarizes the expected chemical shift trends for the 4-substituted product (major) versus the starting material.
| Atom | Starting Material (1) | 4-Benzylamino Product (2) | Shift Reason |
| H6 | ~7.90 ppm (s) | ~7.55 ppm (s) | Electron donation from amino group at C4. |
| C3 (C=O) | ~156 ppm | ~158 ppm | Minor change. |
| C4 | ~136 ppm (C-Cl) | ~143 ppm (C-N) | Diagnostic: C-N shift is distinct from C-Cl. |
| C5 | ~134 ppm (C-Cl) | ~110-120 ppm (C-Cl) | Diagnostic: C5 is shielded by resonance from C4-N. |
| C6 | ~138 ppm | ~130 ppm | Shielding effect. |
Note: Exact values vary by solvent (
References
-
Regioselectivity in Nucleophilic Substitution of 4,5-Dichloropyridazinones Source: Journal of Heterocyclic Chemistry Context: Establishes C4 as the preferred site for amine attack due to vinylogous amide resonance. URL:[Link] (General Journal Link for verification)
-
HMBC Analysis of Pyridazinone Derivatives Source: MDPI (Molecules) Context: Detailed NMR protocols for assigning C4/C5 in furo[3,4-d]pyridazinones using HMBC. URL:[Link]
-
Synthesis and Reactivity of 4,5-Dihalo-3(2H)-pyridazinones Source: ResearchGate (Archive) Context: Comparative yields of 4- vs 5-substituted products under varying basic conditions (
vs NaH).[2] URL:[Link] -
PubChem Compound Summary: 4,5-Dichloro-2-substituted-pyridazinones Source: National Institutes of Health (NIH) Context: Physical properties and safety data for the dichloro-pyridazinone scaffold.[3] URL:[Link]
Sources
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
Introduction: The Analytical Imperative for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is a halogenated heterocyclic compound belonging to the pyridazinone class. Molecules within this class are notable for their broad spectrum of biological activities and are frequently investigated as intermediates in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] The precise quantification of this molecule and its impurity profile is not merely an academic exercise; it is a cornerstone of quality control, ensuring the safety, efficacy, and batch-to-batch consistency of any downstream active ingredient.
The Foundation of Analysis: A Hierarchy of Reference Standards
The term "reference standard" is not monolithic. It encompasses a hierarchy of materials, each with a specific intended use and an associated level of characterization and traceability. The choice of which standard to use is a critical decision based on the application's required level of rigor. The relationship and traceability between these tiers are paramount for ensuring data integrity.
Caption: Hierarchy and traceability of analytical reference standards.
Comparative Analysis of Reference Standard Tiers
The selection of an appropriate reference standard is a balance of analytical need, regulatory requirement, and budget. For pivotal studies, such as final product release or stability testing, the use of a primary or well-characterized secondary standard is non-negotiable.
| Feature | Primary Standard (e.g., USP) | Secondary / Working Standard | Research Grade Chemical |
| Purity | Highest possible, often >99.5%. Established by mass balance, including data from multiple orthogonal methods (e.g., HPLC, GC, qNMR). | High purity, typically >99.0%. Characterized directly against a primary standard. | Stated purity, e.g., >95% or >98%. Often determined by a single method (e.g., HPLC area % or GC-FID).[3] |
| Certification | Pharmacopeial (e.g., USP) or from a National Metrology Institute.[4] | Traceable to a primary standard. Often prepared in-house under a robust quality system. | Generally, no formal certification of traceability. |
| Documentation | Comprehensive Certificate of Analysis (CoA) with identity confirmation (NMR, MS, IR), purity assessment, impurity profile, and storage conditions. | Detailed CoA linking its characterization to the primary standard. | Basic CoA or technical data sheet with limited data (e.g., melting point, appearance).[5][6] |
| Intended Use | Definitive identification and quantification. Calibration of secondary standards. Critical assays. | Routine quality control, quantitative analysis, and system suitability testing. | Early-stage research, method development, non-quantitative identification. |
| Relative Cost | $ |
Recommended Analytical Protocols
The dichlorinated pyridazinone structure of the analyte allows for robust analysis by both liquid and gas chromatography. The choice depends on the specific analytical goal, such as potency assay, impurity profiling, or confirmatory identity testing. All methods must be validated according to established guidelines, such as ICH Q2(R1), to prove they are suitable for their intended purpose.[7][8][9]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one, a reversed-phase method provides excellent resolution and quantitative performance, leveraging the UV absorbance of the pyridazinone ring.[10][11][12]
Caption: Experimental workflow for HPLC-UV analysis.
Experimental Protocol: HPLC-UV for Assay and Purity
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Program:
-
0-15 min: 40% B to 90% B
-
15-17 min: Hold at 90% B
-
17.1-20 min: Return to 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL[13]
-
Detection Wavelength: 254 nm (Verify optimal wavelength by examining the UV spectrum from the DAD).
-
-
Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.
-
-
System Suitability:
-
Inject the Standard Solution five times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
-
Analysis & Calculation:
-
Inject the Standard and Sample solutions.
-
Calculate the assay of the sample against the reference standard. For purity, determine the area percent of all impurity peaks relative to the total peak area.
-
Causality and Trustworthiness: This method is self-validating through the system suitability check, which ensures the chromatographic system is performing adequately before sample analysis. The use of a C18 column is standard for moderately polar organic molecules. A gradient elution is chosen to ensure that both the main analyte and any potential impurities, which may have different polarities (e.g., the more polar 4,5-Dichloro-3(2H)-pyridazinone starting material), are effectively separated and eluted from the column.[14][15]
Confirmatory Method: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique to HPLC. It provides unparalleled specificity due to the mass fragmentation patterns it generates, making it ideal for identity confirmation and the structural elucidation of unknown impurities. As a chlorinated compound, this analyte is well-suited for GC analysis.[16][17]
Experimental Protocol: GC-MS for Identity and Impurity Identification
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometric (MS) detector.
-
-
Chromatographic Conditions:
-
Column: Low-bleed, mid-polarity capillary column, such as a TG-5SilMS (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[17]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV. Scan range 40-450 amu.
-
Expertise and Rationale: The choice of a splitless injection ensures maximum sensitivity, which is crucial for detecting trace-level impurities. The temperature program is designed to provide good chromatographic separation while ensuring the analyte elutes in a reasonable time without thermal degradation. The MS scan provides a unique fingerprint (mass spectrum) for the analyte, confirming its identity and allowing for the tentative identification of co-eluting impurities by library matching or spectral interpretation. For quantitative analysis of known impurities, the MS can be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[18]
Conclusion: Ensuring Analytical Excellence
The accurate analysis of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is critically dependent on two factors: the selection of a high-quality, appropriate reference standard and the application of a robust, validated analytical method. For quantitative applications in regulated environments, a traceable primary or secondary reference standard is mandatory. Routine or research-level work may utilize well-characterized research-grade chemicals, with the understanding of their limitations.
By employing a primary HPLC-UV method for quantification and a confirmatory GC-MS method for identity and detailed impurity analysis, researchers and drug development professionals can build a comprehensive analytical package. This dual-technique approach ensures specificity, accuracy, and reproducibility, providing the high-quality data necessary to support confident decision-making throughout the development lifecycle.
References
- A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. (2012). LCGC North America.
- Analysis of Chlorinated Pesticides Using Gas Chromatography with a Halogen Specific Detector. Davidson Analytical Services.
- Detection of Organochlorine Pesticides by GC-ECD Following U.S. EPA Method 8081. Thermo Fisher Scientific.
- Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490.
- Analysis of Chlorinated Pesticides by GC/MS. Thermo Fisher Scientific, provided by cromlab-instruments.es.
- Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Oper
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Method categories according to the ICH Q2(R1). (2018). Mass-spec-experts.com.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. European Medicines Agency.
- Rinaldi, F., et al. (2018). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 23(9), 2339.
- Kamal, A., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3380.
- Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. (2012).
- 4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one. Sigma-Aldrich.
- 4,5-Dichloro-3(2H)-pyridazinone. ChemicalBook.
- 4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one. Merck.
- 4,5-Dichloro-3(2H)-pyridazinone. CymitQuimica.
- 4,5-Dichloro-3(2H)-pyridazinone. Chem-Impex.
- Complete Monograph Methods. Merck.
- Reference Standards Tables. (2019). USP.org.
- 4,5-Dichloro-2-methylpyridazin-3(2H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055.
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Safety Operating Guide
Operational Protocol for the Safe Handling and Disposal of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
As a highly functionalized halogenated heterocycle, 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is a critical intermediate in pharmaceutical and agrochemical synthesis. The electron-deficient nature of the dichloropyridazinone ring makes it highly valuable for nucleophilic substitution reactions. However, the presence of two covalently bound chlorine atoms classifies this compound strictly as a Halogenated Organic Waste .
For drug development professionals and laboratory managers, the disposal of halogenated organics requires rigorous logistical planning. Improper disposal—such as mixing with non-halogenated streams or exposing the compound to inadequate incineration temperatures—can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and trigger severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA) [1].
This guide provides the authoritative, step-by-step operational methodologies required to safely manage, segregate, and dispose of this compound while maintaining absolute scientific integrity and laboratory safety.
The Causality of Halogenated Waste Segregation
Understanding why we handle this chemical differently is the foundation of laboratory safety.
-
Thermodynamic Stability & Incineration: The C-Cl bonds in 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one require immense thermal energy to cleave. Disposal mandates high-temperature incineration (>1,000 °C) in specialized rotary kilns equipped with caustic scrubbers to neutralize the resulting hydrochloric acid (HCl) gas [2].
-
Economic & Logistical Impact: Halogenated waste disposal is significantly more expensive than non-halogenated waste. If a single gram of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is introduced into a 55-gallon drum of non-halogenated solvent (e.g., ethanol or acetone), the entire drum must legally be reclassified and treated as halogenated waste, exponentially increasing disposal costs.
-
Chemical Incompatibilities: The ketone and halogenated ring system can react exothermically with strong strong bases (e.g., sodium hydroxide) or strong oxidizing agents. Waste containers must be strictly segregated from these reagents to prevent pressure buildup or auto-ignition.
Quantitative Operational Parameters
To streamline laboratory logistics, the following table synthesizes the critical physical and regulatory data required for the safe handling and disposal of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one [3].
| Parameter | Specification | Operational Rationale |
| Chemical Formula | C₇H₈Cl₂N₂O | The dual chlorine atoms dictate mandatory halogenated waste protocols. |
| Waste Classification | Halogenated Organic Waste | Regulated under RCRA; prohibits land disposal without prior thermal treatment. |
| Incineration Temp. | > 1,000 °C (1,832 °F) | High thermal energy is required to cleave C-Cl bonds and prevent PCDD formation. |
| Storage Temp. | 2 °C to 8 °C (Inert Atm.) | Minimizes volatility and prevents atmospheric moisture degradation in storage. |
| Spill Absorbent Ratio | 1:3 (Chemical to Absorbent) | Ensures complete physical encapsulation using inert materials (e.g., vermiculite). |
| SAA Volume Limit | 55 Gallons | Maximum allowable accumulation in a Satellite Accumulation Area (SAA). |
Step-by-Step Disposal Methodologies
Every protocol in your laboratory must be a self-validating system. Follow these methodologies to ensure compliance, safety, and traceability.
Protocol A: Routine Laboratory Liquid Waste Consolidation
When disposing of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one that has been dissolved in organic solvents (e.g., DMSO, methanol, or dichloromethane) during assays or synthesis:
-
Verification of the Waste Stream: Ensure the receiving carboy is explicitly labeled with a green "Halogenated Organic Waste" tag.
-
Compatibility Check: Confirm that the waste solution contains no inorganic acids (e.g., nitric acid) or strong oxidizers.
-
Transfer Process: Working inside a certified chemical fume hood, use a dedicated funnel to pour the waste into the carboy.
-
Headspace Management: Stop filling when the carboy reaches 90% capacity. Causality: Leaving 10% headspace accommodates vapor pressure fluctuations and thermal expansion, preventing container rupture.
-
Self-Validation Check: Before sealing the carboy with a vented cap, observe the mixture for 3 to 5 minutes. The absence of bubbling, heat generation, or color change validates that no incompatible cross-reactions are occurring.
-
Documentation: Immediately log the estimated mass/volume of the compound and the solvent on the SAA composite tracking sheet.
Protocol B: Emergency Solid Spill Containment
If the raw crystalline powder of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is spilled:
-
Isolation & PPE: Evacuate the immediate 5-foot radius. Don double nitrile gloves, splash goggles, and an N95/P100 particulate respirator to prevent inhalation of aerosolized halogenated dust.
-
Dust Suppression: Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., a 70% isopropanol/water mixture) to weigh down the particles and prevent them from becoming airborne.
-
Absorption & Collection: Cover the dampened spill with an inert absorbent material (vermiculite or diatomaceous earth) at a 1:3 ratio. Use non-sparking polypropylene tools to scoop the encapsulated waste into a rigid, sealable hazardous waste bucket.
-
Decontamination: Wipe the spill zone with a solvent-dampened microfiber cloth. Place all used cloths and the outer layer of your nitrile gloves into the waste bucket.
-
Self-Validation Check: Visually inspect the surface against a contrasting background using a flashlight. The complete absence of crystalline sheen validates that the physical hazard has been neutralized. Seal and label the bucket as "Solid Halogenated Debris."
Halogenated Waste Lifecycle & Decision Pathway
The following mechanistic workflow illustrates the critical decision points and the ultimate thermal destruction pathway for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one.
Workflow for the segregation, storage, and thermal destruction of halogenated pyridazinone waste.
References
-
Title: eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) / Environmental Protection Agency URL: [Link]
-
Title: Hazardous Waste Management and Treatment Technologies Source: United States Environmental Protection Agency (EPA) URL: [Link]
A Senior Application Scientist's Guide to Handling 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally analogous compounds, including dichloropyridazines and other chlorinated heterocyclic molecules. This guide is intended for preliminary planning by trained professionals. It is imperative to consult the supplier-provided SDS and conduct a thorough, institution-specific risk assessment before any handling occurs.
Hazard Assessment: Understanding the Risks
Based on its chemical structure—a dichlorinated pyridazinone core—this compound should be handled as a substance with significant potential health hazards. Analysis of related molecules suggests a profile that necessitates stringent control measures.[1][2][3][4] The primary concerns are acute toxicity, severe irritation, and potential for long-term health effects.
| Hazard Class | Anticipated Effects & Rationale | Supporting Evidence (from related compounds) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. The presence of a chlorinated heterocyclic ring system is often associated with significant toxicity.[2][3] | Structurally similar dichloropyridazines are classified as toxic via oral, dermal, and inhalation routes.[2][4] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. Halogenated organic compounds can be defatting and irritating to the skin upon contact.[1][5][6] | Related compounds are confirmed skin irritants.[1][5][6] Prolonged contact may lead to more severe damage. |
| Serious Eye Damage/Irritation | Causes serious eye damage. Direct contact with powders or solutions can cause severe irritation and potentially irreversible damage.[1][5][7] | Analogous chemicals are classified as causing serious eye damage or irritation.[1][5][7] |
| Respiratory Irritation | May cause respiratory tract irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[3][5] | This is a common hazard for powdered organic compounds, especially those with reactive halogen atoms.[5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. Chlorinated organic molecules often exhibit high toxicity in aquatic environments and may persist.[1][8] | Similar compounds are noted for their acute and chronic hazards to aquatic ecosystems.[1] |
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is essential to mitigate the risks of exposure. The selection of PPE must be based on a comprehensive risk assessment of the specific procedure being performed.[9][10]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Mandatory: Tightly-sealed chemical splash goggles conforming to NIOSH or EN 166 standards.[11][12] Rationale: Protects against splashes and airborne particles. A full-face shield must be worn over goggles when handling larger quantities (>1g) or during any operation with a significant splash potential.[12][13] |
| Hand Protection | Chemical-Resistant Gloves | Minimum: Nitrile gloves (check manufacturer data for resistance to chlorinated solvents).[13] Best Practice: Double-gloving is strongly recommended. Rationale: Provides a primary barrier against dermal absorption. Gloves must be inspected before use and changed immediately if contamination is suspected or confirmed. Never wear contaminated gloves outside the immediate work area.[13] |
| Body Protection | Laboratory Coat / Apron | A chemical-resistant, flame-retardant lab coat should be worn and kept fully fastened.[2][13] For tasks involving larger volumes or splash risks, a chemically impervious apron should be worn over the lab coat. Rationale: Protects skin and personal clothing from contamination. |
| Respiratory Protection | Engineering Controls & Respirator | Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][12] As needed: If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[1][11] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required in the laboratory at all times.[13] Rationale: Protects feet from spills and dropped objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines a self-validating system where safety checks are integrated at every stage.
Step 1: Pre-Operational Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Clear the Workspace: Ensure the work area inside the fume hood is clean, uncluttered, and free of incompatible materials.[14]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
-
Don PPE: Put on all required PPE as specified in the table above before approaching the chemical container.
Step 2: Handling the Compound (Inside Fume Hood)
-
Weighing: Carefully weigh the required amount of the solid compound on a weigh boat or paper. Avoid creating dust. Use a spatula to gently transfer the solid.
-
Transfer & Dissolution: If making a solution, place the stir plate and vessel inside the fume hood. Slowly add the solid to the solvent while stirring to prevent splashing.
-
Container Management: Keep the primary container tightly sealed when not in use.[9] Decontaminate the exterior of the container with a suitable solvent (e.g., 70% ethanol) before removing it from the fume hood.
Step 3: Post-Handling and Decontamination
-
Decontaminate Equipment: All non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse with a suitable solvent, followed by a thorough wash with soap and water.
-
Clean Workspace: Wipe down the interior surfaces of the fume hood with an appropriate solvent and then a cleaning solution.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, lab coat, and goggles. Never touch your face or personal items with gloved hands.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after handling is complete.[13]
Disposal Plan: Managing Hazardous Waste
All materials contaminated with 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one must be treated as hazardous waste and disposed of according to institutional and local regulations.[13][15]
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any un-rinsed empty containers. Place these items in a dedicated, clearly labeled hazardous waste container for halogenated solid waste.
-
Liquid Waste: Unused solutions and solvent rinses used for decontamination should be collected in a labeled, sealed hazardous waste container for halogenated organic liquids.
-
Segregation: Do not mix this waste stream with non-hazardous or other incompatible chemical waste.[14]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical path for safely managing 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one from preparation to final disposal.
Caption: Logical workflow for the safe handling and disposal of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one.
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Use a safety shower if contact is extensive. Seek immediate medical attention.[1][2][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][5][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][7] |
References
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How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [Link]
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Safety Data Sheet. Shanghai Haohong Scientific Co., Ltd. [Link]
-
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-
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-
OSHA Hazard Communication Standard. Diasorin. [Link]
-
Health And Safety Procedure 300 – Personal Protective Equipment. (2017, March 15). Westlake. [Link]
-
MSDS of 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one. (2024, July 27). Capot Chemical. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
